Gemopatrilat
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
160135-92-2 |
|---|---|
Molekularformel |
C19H26N2O4S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid |
InChI |
InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
InChI-Schlüssel |
YRSVDSQRGBYVIY-GJZGRUSLSA-N |
Isomerische SMILES |
CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C |
Kanonische SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Gemopatrilat; BMS 189921; BMS-189921; BMS189921. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Gemopatrilat: A Technical Guide to its Mechanism of Action in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gemopatrilat is a potent, orally active vasopeptidase inhibitor designed to simultaneously target two key enzymes in the regulation of cardiovascular homeostasis: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This dual-action mechanism was developed to offer a superior therapeutic approach to managing cardiovascular diseases, such as hypertension and heart failure, compared to single-target agents like ACE inhibitors. By inhibiting NEP, this compound increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis. Concurrently, by inhibiting ACE, it reduces the production of the potent vasoconstrictor angiotensin II and decreases aldosterone secretion. This multifaceted approach aims to achieve more effective blood pressure control and favorable cardiac remodeling. However, the clinical development of this compound and other vasopeptidase inhibitors has been hampered by safety concerns, most notably an increased risk of angioedema. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Dual Inhibition of NEP and ACE
This compound functions as a single molecule capable of inhibiting both neutral endopeptidase and angiotensin-converting enzyme.[1] This dual inhibition addresses two critical pathways in cardiovascular regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.
Inhibition of Angiotensin-Converting Enzyme (ACE)
ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion (resulting in sodium and water retention), and stimulation of cell growth and proliferation, all of which contribute to hypertension and adverse cardiac remodeling.
By inhibiting ACE, this compound blocks the formation of angiotensin II, leading to:
-
Vasodilation: Reduced angiotensin II levels result in the relaxation of vascular smooth muscle, leading to a decrease in total peripheral resistance and a lowering of blood pressure.
-
Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone production by the adrenal cortex, promoting sodium and water excretion and reducing blood volume.
-
Inhibition of Cardiac and Vascular Remodeling: By blocking the proliferative and hypertrophic effects of angiotensin II, ACE inhibition can attenuate the pathological remodeling of the heart and blood vessels seen in conditions like heart failure and hypertension.
Inhibition of Neutral Endopeptidase (NEP)
NEP is a zinc-dependent metalloprotease that is widely distributed in the body, including in the kidneys, lungs, and cardiovascular tissues. It is the primary enzyme responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides:
-
Atrial Natriuretic Peptide (ANP): Secreted by the atria in response to stretch.
-
Brain Natriuretic Peptide (BNP): Secreted by the ventricles in response to pressure and volume overload.
-
C-type Natriuretic Peptide (CNP): Primarily produced by the endothelium.
These natriuretic peptides exert their effects by binding to natriuretic peptide receptors, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates their physiological actions.
By inhibiting NEP, this compound increases the circulating levels of these natriuretic peptides, resulting in:
-
Vasodilation: Natriuretic peptides directly relax vascular smooth muscle, contributing to a reduction in blood pressure.
-
Natriuresis and Diuresis: They increase glomerular filtration rate and inhibit sodium reabsorption in the renal tubules, leading to increased sodium and water excretion.
-
Antiproliferative and Antihypertrophic Effects: Natriuretic peptides can counteract the maladaptive remodeling of the heart and blood vessels.
The synergistic action of ACE and NEP inhibition is intended to provide a more profound and comprehensive cardiovascular therapeutic effect than either mechanism alone.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound's dual inhibition of NEP and ACE.
Quantitative Data from Preclinical Studies
The following tables summarize the available quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound[1]
| Target Enzyme | Assay Method | Tissue Source | Radioligand | IC50 (nmol/L) |
| Neutral Endopeptidase (NEP) | Radioinhibitory binding assay | Rat renal membranes | 125I-RB104 | 305 ± 5.4 |
| Angiotensin-Converting Enzyme (ACE) | Radioinhibitory binding assay | Rat renal membranes | 125I-MK351A | 3.6 ± 0.02 |
Table 2: In Vivo Effects of a Single Oral Dose of this compound in Rats[1]
| Dose (mg/kg) | Parameter | Tissue/Fluid | Effect | Duration of Effect |
| 1, 3, 10 | Plasma ACE Inhibition | Plasma | Significant inhibition (P<0.01) | - |
| 3, 10 | Renal ACE and NEP Inhibition | Kidney | Significant inhibition (P<0.01) | - |
| 10 | Plasma Renin Activity | Plasma | Increased (P<0.01) | 8 hours |
| 10 | Plasma ACE Inhibition | Plasma | Inhibited (P<0.05) | 48 hours |
| 10 | Renal NEP Inhibition | Kidney | Inhibited (P<0.01) | 48 hours |
| 10 | Renal ACE Inhibition | Kidney | Inhibited (P<0.05) | 48 hours |
Experimental Protocols
In Vitro Radioinhibitory Binding Assay[1]
-
Objective: To determine the in vitro potency of this compound in inhibiting NEP and ACE.
-
Tissue Preparation: Renal membranes were prepared from rats.
-
Assay Conditions:
-
NEP Inhibition: Rat renal membranes were incubated with the specific NEP inhibitor radioligand 125I-RB104 and varying concentrations of this compound.
-
ACE Inhibition: Rat renal membranes were incubated with the specific ACE inhibitor radioligand 125I-MK351A and varying concentrations of this compound.
-
-
Data Analysis: The concentration of this compound that caused 50% displacement of the specific radioligand (IC50) was calculated from concentration-response curves (n=3 per curve).
In Vivo Autoradiography in Rats[1]
-
Objective: To assess the in vivo inhibition of NEP and ACE in rats following oral administration of this compound.
-
Animal Model: Rats.
-
Experimental Groups:
-
Dose-Response Study: Rats received a single oral dose of this compound (1, 3, or 10 mg/kg; n=4 per dose) and were sacrificed 1 hour later.
-
Time-Course Study: Rats received a single oral dose of this compound (3 or 10 mg/kg) and were sacrificed at various time points (1, 2, 4, 8, 18, 24, and 48 hours; n=4 per time point).
-
-
Methodology: In vitro autoradiography was used to measure NEP and ACE activity in the kidneys. Plasma ACE activity and plasma renin activity were also measured.
-
Data Analysis: Statistical significance of inhibition was determined.
Caption: In Vivo Experimental Workflow for this compound in Rats.
Clinical Development and Future Directions
The clinical development of this compound, like other vasopeptidase inhibitors such as omapatrilat, has been challenged by a notable side effect: angioedema. This is a potentially life-threatening condition characterized by swelling of the deep layers of the skin and mucous membranes.
The increased risk of angioedema with vasopeptidase inhibitors is thought to be due to the accumulation of bradykinin. Bradykinin is a potent vasodilator that is degraded by both ACE and NEP. Therefore, the dual inhibition of these enzymes leads to a more pronounced increase in bradykinin levels compared to ACE inhibition alone, thereby increasing the risk of angioedema.
While specific clinical trial data for this compound is limited in the public domain, the experience with omapatrilat has largely influenced the trajectory of this class of drugs. Large clinical trials of omapatrilat demonstrated a higher incidence of angioedema compared to ACE inhibitors, which ultimately led to the cessation of its development for hypertension and heart failure.
The therapeutic concept of dual NEP and ACE inhibition remains attractive due to its potential for superior efficacy in managing cardiovascular diseases. However, the challenge lies in uncoupling the enhanced therapeutic benefits from the increased risk of angioedema. Future research in this area may focus on developing vasopeptidase inhibitors with a different balance of NEP and ACE inhibition or exploring alternative strategies to mitigate the risk of bradykinin-mediated side effects.
Conclusion
This compound represents a significant pharmacological innovation with a well-defined dual mechanism of action targeting both NEP and ACE. Preclinical studies have demonstrated its potency and efficacy in inhibiting these key enzymes involved in cardiovascular regulation. The synergistic effects of increasing natriuretic peptides while decreasing angiotensin II levels hold great promise for the treatment of hypertension and heart failure. However, the clinical translation of this compound and other vasopeptidase inhibitors has been significantly hindered by the off-target effect of increased angioedema risk. A thorough understanding of the complex interplay between the renin-angiotensin and natriuretic peptide systems, as well as the role of bradykinin, is crucial for the future development of safer and more effective therapies in this class.
References
Gemopatrilat: An In-Vivo Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Gemopatrilat is a potent vasopeptidase inhibitor designed to simultaneously block two key enzymes in the cardiovascular system: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual-action mechanism offers a comprehensive approach to cardiovascular therapy by both promoting vasodilation through the potentiation of natriuretic peptides and suppressing vasoconstriction by inhibiting the renin-angiotensin-aldosterone system.[1][2] This technical guide provides an in-depth overview of the in-vivo pharmacokinetics and pharmacodynamics of this compound, compiling available data into a structured format to facilitate research and development.
Pharmacokinetics
This compound has been studied in various species, demonstrating rapid absorption and extensive metabolism.[3][4] The pharmacokinetic profile is characterized by a high oral bioavailability and a large volume of distribution, suggesting significant tissue penetration.[3]
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability | 49% | Human | Single Oral Dose | [3][4] |
| Apparent Steady-State Volume of Distribution | 2500 L | Human | Single Oral Dose | [3][4] |
Metabolism and Elimination:
Following oral administration, this compound is extensively metabolized.[3] The parent compound is not detected in urine or feces, indicating complete biotransformation.[3][4] Key metabolic pathways include S-methylation and amide hydrolysis.[3] A significant characteristic of this compound is the formation of reversible disulfide linkages between its free sulfhydryl group and plasma and tissue proteins.[3][4] This protein binding contributes to its prolonged terminal-phase decline in plasma concentration and slow elimination from the body.[3] In plasma samples from humans, rats, and dogs, approximately half of the drug-related radioactivity could be chemically reduced back to this compound, highlighting the prevalence of this disulfide linkage across species.[3][4]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its dual inhibition of NEP and ACE.[1][5] In-vivo studies in rats have demonstrated potent and prolonged inhibition of both enzymes in plasma and renal tissues.[5]
Table 2: In-Vitro and In-Vivo Pharmacodynamic Parameters of this compound in Rats
| Parameter | Value | Target | Tissue/Sample | Species | Reference |
| IC50 | 3.6 ± 0.02 nmol/L | ACE | Rat Renal Membranes | Rat | [5][6] |
| IC50 | 305 ± 5.4 nmol/L | NEP | Rat Renal Membranes | Rat | [5][6] |
| Duration of significant Plasma ACE inhibition (10 mg/kg) | 48 hours | ACE | Plasma | Rat | [5] |
| Duration of significant Renal ACE inhibition (10 mg/kg) | 48 hours | ACE | Renal Tissue | Rat | [5] |
| Duration of significant Renal NEP inhibition (10 mg/kg) | 48 hours | NEP | Renal Tissue | Rat | [5] |
| Duration of increased Plasma Renin Activity (10 mg/kg) | 8 hours | Renin-Angiotensin System | Plasma | Rat | [5] |
Signaling Pathway and Mechanism of Action
This compound's therapeutic effects stem from its modulation of two critical physiological pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, its inhibition of NEP prevents the degradation of vasodilatory peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). The net effect is a shift towards vasodilation, reduced blood pressure, and other beneficial cardiovascular effects.[1][7]
References
- 1. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of omapatrilat on pharmacodynamic biomarkers of neutral endopeptidase and Angiotensin-converting enzyme activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of [14C]this compound after oral administration to rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro and in-vivo inhibition of rat neutral endopeptidase and angiotensin converting enzyme with the vasopeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, omapatrilat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Gemopatrilat: A Technical Deep Dive into Dual ACE and Neprilysin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Gemopatrilat, a vasopeptidase inhibitor characterized by its dual action on Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). By simultaneously targeting two key enzymatic pathways in cardiovascular regulation, this compound presented a novel therapeutic strategy for conditions such as hypertension and heart failure. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for Dual Inhibition
The regulation of blood pressure and cardiovascular homeostasis is a complex interplay of various physiological systems. Two critical pathways in this regulation are the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide (NP) system. The RAAS is a hormonal cascade that ultimately leads to vasoconstriction and sodium and water retention, thereby increasing blood pressure.[1][2] Conversely, the NP system promotes vasodilation, natriuresis, and diuresis, which collectively lower blood pressure and reduce cardiac workload.[1][3]
This compound emerged as a therapeutic agent designed to favorably modulate both of these systems through the simultaneous inhibition of ACE and NEP.[4][5] ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6] NEP is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation. By inhibiting NEP, it increases the circulating levels of natriuretic peptides, further promoting vasodilation and natriuresis.[7] This dual mechanism of action was hypothesized to provide more potent and comprehensive cardiovascular benefits compared to agents targeting only a single pathway.[8]
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound as a dual inhibitor is quantified by its inhibitory concentration (IC50) and inhibition constant (Ki) values against ACE and NEP. The following tables summarize the key quantitative data reported for this compound.
| Enzyme | Parameter | Value | Source |
| Angiotensin-Converting Enzyme (ACE) | IC50 | 3.6 ± 0.02 nmol/L | [9] |
| Neprilysin (NEP) | IC50 | 305 ± 5.4 nmol/L | [9] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Conditions | Source |
| Peak Plasma Concentration (Cmax) | 10–895 ng/mL | Multiple-dose study (10-125 mg daily for 10 days) | |
| Time to Peak Concentration (Tmax) | 0.5–2 hours | Multiple-dose study | |
| Effective Half-life | 14–19 hours | Multiple-dose study | |
| ACE Inhibition | >80% at 24 hours post-dose | Multiple-dose study (all doses) | |
| NEP Inhibition (indicated by increased urinary ANP) | Dose-dependent increase | Single-dose study (doses > 7.5 mg) |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Omapatrilat (a related vasopeptidase inhibitor, for comparative context)
Signaling Pathways and Mechanism of Action
The dual inhibition of ACE and NEP by this compound results in a synergistic effect on the cardiovascular system. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the mechanism of this compound.
References
- 1. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive substrates for neprilysin (neutral endopeptidase) and thermolysin that are highly resistant to serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Neprilysin Inhibition in the Prevention of Anthracycline-Induced Cardiotoxicity [mdpi.com]
- 7. ACE-inhibitory activity assay: IC50 [protocols.io]
- 8. In-vitro and in-vivo inhibition of rat neutral endopeptidase and angiotensin converting enzyme with the vasopeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Gemopatrilat's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro enzymatic inhibition characteristics of Gemopatrilat, a vasopeptidase inhibitor. This compound is designed to simultaneously inhibit two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual inhibition offers a comprehensive approach to blood pressure control by modulating the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.
Quantitative Analysis of Enzymatic Inhibition
The inhibitory potency of this compound against ACE and NEP has been quantified using in-vitro radioinhibitory binding assays. These assays measure the concentration of the inhibitor required to displace a specific radioligand from the enzyme's active site, providing a measure of its binding affinity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Enzyme Target | Inhibitor | IC50 (nmol/L) | Assay Method | Enzyme Source | Radioligand |
| Angiotensin-Converting Enzyme (ACE) | This compound | 3.6 ± 0.02 | Radioinhibitory Binding Assay | Rat Renal Membranes | 125I-MK351A |
| Neutral Endopeptidase (NEP) | This compound | 305 ± 5.4 | Radioinhibitory Binding Assay | Rat Renal Membranes | 125I-RB104 |
Note: The provided IC50 values were determined in a study utilizing rat renal membranes as the enzyme source.[1] It is important to note that IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by intervening in two critical physiological pathways that regulate blood pressure and fluid homeostasis. The following diagram illustrates the dual mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate in-vitro characterization of enzyme inhibitors. The following sections outline representative methodologies for ACE and NEP inhibition assays based on the radioinhibitory binding technique.
Representative Protocol: ACE Radioinhibitory Binding Assay
This protocol describes a competitive binding assay to determine the IC50 of an inhibitor for Angiotensin-Converting Enzyme using a radiolabeled inhibitor.
Materials:
-
Enzyme Source: Rat renal membranes (or other suitable tissue homogenate expressing ACE).
-
Radioligand: 125I-MK351A (a potent ACE inhibitor radioligand).
-
Test Inhibitor: this compound (or other compound of interest).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% BSA.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known, potent ACE inhibitor (e.g., Enalaprilat).
-
Instrumentation: Gamma counter, filtration manifold, glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat renal tissue in cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of 125I-MK351A.
-
Varying concentrations of this compound (for the competition curve) or a high concentration of a non-specific inhibitor (for determining non-specific binding) or buffer alone (for total binding).
-
Initiate the binding reaction by adding the prepared membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Representative Protocol: NEP Radioinhibitory Binding Assay
This protocol is similar to the ACE assay but uses a NEP-specific radioligand.
Materials:
-
Enzyme Source: Rat renal membranes (or other suitable tissue homogenate expressing NEP).
-
Radioligand: 125I-RB104 (a potent NEP inhibitor radioligand).
-
Test Inhibitor: this compound.
-
Assay Buffer, Wash Buffer, and Non-specific Binding Control are analogous to the ACE assay, with a potent NEP inhibitor (e.g., Thiorphan) used for non-specific binding determination.
-
Instrumentation: Gamma counter, filtration manifold, glass fiber filters.
Procedure:
The procedure follows the same steps as the ACE radioinhibitory binding assay, with the substitution of 125I-RB104 as the radioligand and a known NEP inhibitor for determining non-specific binding.
Experimental Workflow
The general workflow for in-vitro characterization of an enzyme inhibitor like this compound involves a series of systematic steps from initial screening to detailed kinetic analysis.
References
Preclinical Safety and Toxicology Profile of Gemopatrilat: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Gemopatrilat is a vasopeptidase inhibitor that was under development by Bristol-Myers Squibb for hypertension and heart failure. Its development was discontinued during Phase II clinical trials. Consequently, comprehensive preclinical safety and toxicology data are not extensively available in the public domain. This technical guide provides a detailed overview of the known preclinical information and outlines the standard battery of non-clinical safety studies that a compound like this compound would have undergone in accordance with international regulatory guidelines. The experimental protocols and data presented herein are illustrative and based on established methodologies in preclinical toxicology.
Introduction to this compound
This compound is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual mechanism of action was intended to offer superior blood pressure control and cardiovascular benefits compared to single-acting agents.[3] By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, by inhibiting NEP, it prevents the breakdown of vasodilatory peptides such as natriuretic peptides and bradykinin.[3]
Mechanism of Action
The synergistic action of this compound on the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system is central to its pharmacological effect.
References
Gemopatrilat's Effect on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of gemopatrilat, a vasopeptidase inhibitor, on the renin-angiotensin system (RAS). This compound represents a class of drugs designed for dual inhibition of both Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), offering a unique mechanism for cardiovascular therapy. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The primary effector of this system, Angiotensin II (Ang II), is a potent vasoconstrictor that also stimulates aldosterone secretion, leading to sodium and water retention.[1] Angiotensin-Converting Enzyme (ACE) is the key enzyme responsible for converting the inactive Angiotensin I (Ang I) into the active Ang II.[1]
This compound, and its extensively studied analog omapatrilat, are vasopeptidase inhibitors that simultaneously block ACE and Neprilysin (NEP).[1] NEP is the primary enzyme responsible for the degradation of natriuretic peptides, which promote vasodilation and natriuresis, and bradykinin, a potent vasodilator.[2] By inhibiting both pathways, this compound is designed to decrease the production of the vasoconstrictor Ang II while increasing the levels of vasodilators, offering a powerful antihypertensive effect.[1]
Mechanism of Action
This compound exerts its effects by binding to the active sites of two key zinc-dependent metallopeptidases:
-
ACE Inhibition: By blocking ACE, this compound prevents the conversion of Ang I to Ang II. This leads to reduced Ang II-mediated vasoconstriction, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[1] This inhibition also leads to an accumulation of bradykinin, as ACE is one of the enzymes responsible for its degradation.[2]
-
NEP Inhibition: Simultaneous inhibition of NEP further potentiates the effects of bradykinin and natriuretic peptides by preventing their breakdown.[2] This enhances vasodilation, promotes sodium excretion, and contributes to the overall blood pressure-lowering effect.[1]
The dual action results in a significant disruption of the normal feedback loops within the RAS. Reduced Ang II levels typically lead to a compensatory increase in plasma renin activity.
Quantitative Pharmacodynamic Effects
The following tables summarize the quantitative effects of this compound and its analog omapatrilat on key enzymes and biomarkers of the renin-angiotensin and kinin systems.
Table 1: In Vitro Enzyme Inhibition
| Compound | Enzyme | IC50 (nmol/L) | Source Organism | Reference |
| This compound | ACE | 3.6 ± 0.02 | Rat (Renal) | [1] |
| This compound | NEP | 305 ± 5.4 | Rat (Renal) | [1] |
IC50: Half maximal inhibitory concentration.
Table 2: In Vivo Effects on RAS and Kinin System Biomarkers
| Compound (Dose) | Biomarker | Change Observed | Species | Reference |
| This compound (10 mg/kg) | Plasma Renin Activity | Increased for 8 hours (P<0.01) | Rat | [1] |
| Omapatrilat | Plasma Angiotensin II | Reduced | Mouse | [3] |
| Omapatrilat (40 mg) | Plasma Angiotensin II | No significant alteration | Human | [4] |
| Omapatrilat (40 mg) | Plasma Renin Activity | Modest rise | Human | [4] |
Note: Discrepancies in Angiotensin II effects may be due to different study designs, species, and analytical methods.
Table 3: Clinical Efficacy and Major Adverse Effects (Omapatrilat vs. Enalapril)
| Outcome | Omapatrilat Group | Enalapril Group | Study | Reference |
| Systolic Blood Pressure Reduction | ||||
| Additional Reduction at Week 8 | -3.6 mm Hg | Baseline | OCTAVE | [5] |
| Incidence of Angioedema | ||||
| Hypertension Patients | 2.17% | 0.68% | OCTAVE | [5] |
| Heart Failure Patients | 0.8% | 0.5% | OVERTURE | [6] |
Key Experimental Protocols
Accurate assessment of this compound's effect on the RAS requires precise and validated experimental methods. Below are detailed protocols for key assays.
In Vitro ACE Inhibition Assay (Fluorometric Method)
This protocol determines the concentration of an inhibitor required to reduce ACE activity by 50% (IC50).
Principle: The assay uses a quenched fluorescent substrate, Abz–Gly–Phe(NO2)–Pro. ACE cleaves this substrate, releasing the fluorescent product Abz–Gly, which can be quantified.
Materials:
-
ACE from rabbit lung (purified)
-
Substrate: Abz–Gly–Phe(NO2)–Pro
-
Tris buffer (0.150 M, pH 8.3) containing 1.125 M NaCl (Substrate Buffer)
-
Tris buffer (0.150 M, pH 8.3) containing 0.1 mM ZnCl2 (Enzyme Buffer)
-
This compound or other inhibitors at various concentrations
-
96-well microplate (black, for fluorescence)
-
Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~405 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of ACE, substrate, and inhibitor in their respective buffers.
-
Assay Setup: In each well of the 96-well plate, add:
-
25 µL of inhibitor solution (or buffer for control).
-
25 µL of ACE solution (e.g., 80 mU/mL) diluted in Enzyme Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 25 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Calculation: Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor). The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8]
Quantification of Angiotensin II in Human Plasma (LC-MS/MS Method)
This protocol provides a highly specific and sensitive method for measuring endogenous Ang II levels.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate Ang II from other plasma components and quantify it based on its specific mass-to-charge ratio.
Materials:
-
Human plasma collected in EDTA tubes.
-
Solid-phase extraction (SPE) cartridges/plates (e.g., Waters MAX μElution plate).
-
LC-MS/MS system (e.g., Waters TQS system).
-
Angiotensin II standard and a stable isotope-labeled internal standard.
-
Reagents for SPE (e.g., methanol, water, formic acid).
Procedure:
-
Sample Collection: Collect blood in pre-chilled EDTA tubes. Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate according to the manufacturer's protocol.
-
Add the internal standard to the plasma samples.
-
Load the plasma samples onto the SPE plate.
-
Wash the plate to remove interfering substances.
-
Elute the angiotensin peptides from the plate.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate the peptides using a suitable C18 liquid chromatography column.
-
Detect and quantify Ang II using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.
-
-
Quantification: Create a standard curve using known concentrations of the Ang II standard. Calculate the concentration of Ang II in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Quantification of Bradykinin in Blood (Radioimmunoassay - RIA)
RIA is a classic, highly sensitive method for measuring peptide concentrations.
Principle: This competitive binding assay involves a known quantity of radiolabeled bradykinin competing with unlabeled bradykinin (from the sample) for binding sites on a limited amount of anti-bradykinin antibody.
Materials:
-
Anti-bradykinin antibody (polyclonal or monoclonal).
-
Radiolabeled bradykinin (e.g., 125I-Tyr8-bradykinin).
-
Bradykinin standard.
-
Blood samples collected with protease inhibitors.
-
Assay buffer.
-
Separation reagent (e.g., secondary antibody, charcoal) to separate bound from free radiolabeled bradykinin.
-
Gamma counter.
Procedure:
-
Sample Preparation: Collect blood and immediately process to extract peptides, often involving ethanol precipitation to remove proteins.
-
Assay Setup: In assay tubes, combine:
-
A fixed amount of anti-bradykinin antibody.
-
A fixed amount of radiolabeled bradykinin.
-
Either bradykinin standard (for the standard curve) or the extracted sample.
-
-
Incubation: Incubate the mixture (e.g., overnight at 4°C) to allow competitive binding to reach equilibrium.
-
Separation: Add the separation reagent and centrifuge to pellet the antibody-bound complex.
-
Counting: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
Calculation: The amount of radioactivity in the pellet is inversely proportional to the concentration of bradykinin in the sample. A standard curve is generated by plotting the bound radioactivity against the concentration of the bradykinin standards. The concentration in the samples is determined by interpolating their results from this curve.[5]
Illustrative Experimental Workflow
The following diagram outlines a typical workflow for a preclinical or clinical study evaluating the pharmacodynamic effects of this compound.
References
- 1. Effects of omapatrilat on pharmacodynamic biomarkers of neutral endopeptidase and Angiotensin-converting enzyme activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rise and Fall of Omapatrilat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PulmCrit- Angiotensin II: five cautions & three comparisons [emcrit.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Omapatrilat: a new tool for understanding metabolism of bradykinin at the endothelium level - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Gemopatrilat in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Gemopatrilat in human plasma. This compound, a vasopeptidase inhibitor, contains a reactive sulfhydryl group that necessitates a derivatization step for accurate and reproducible quantification. The method employs protein precipitation for sample cleanup, followed by derivatization of the sulfhydryl group with methyl acrylate. The derivatized analyte is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source in positive ion mode. This method is intended for use in pharmacokinetic studies and other drug development applications.
Introduction
This compound is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), developed for the treatment of hypertension. Accurate measurement of this compound concentrations in plasma is essential for pharmacokinetic and pharmacodynamic assessments. A key challenge in the bioanalysis of this compound is the presence of a free sulfhydryl group, which can lead to the formation of disulfide bonds with plasma proteins, resulting in underestimation of the true drug concentration.[1] To address this, the presented method incorporates a derivatization step with methyl acrylate, which stabilizes the analyte by capping the reactive sulfhydryl group. This approach is based on established methods for other sulfhydryl-containing vasopeptidase inhibitors like Omapatrilat.[2] The subsequent analysis by LC-MS/MS provides high selectivity and sensitivity for reliable quantification.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d5 (internal standard, IS)
-
Methyl acrylate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are summarized in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.0 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 60 psi |
| MRM Transitions | |
| This compound-MA derivative | Q1: 465.2 m/z, Q3: 278.1 m/z |
| This compound-d5-MA derivative | Q1: 470.2 m/z, Q3: 283.1 m/z |
Note: The mass transitions for the methyl acrylate (MA) derivative are proposed based on the molecular weight of this compound (378.49 g/mol ) and the addition of methyl acrylate (86.09 g/mol ), resulting in a derivative with a molecular weight of 464.58 g/mol . The protonated molecule [M+H]+ is therefore approximately 465.2 m/z.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Detailed Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples.
-
Spiking: Spike the working solutions into blank human plasma to obtain calibration standards and QC samples at the desired concentrations.
Sample Preparation Protocol
-
To 50 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in 50:50 acetonitrile:water).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new set of tubes.
-
Add 20 µL of 5% methyl acrylate in acetonitrile.
-
Vortex briefly and incubate at 60 °C for 30 minutes.
-
Evaporate the samples to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to autosampler vials for LC-MS/MS analysis.
Method Validation Summary
The method was validated according to standard bioanalytical method validation guidelines. A summary of the validation results is presented below.
| Parameter | Result |
| Linearity | |
| Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| LLOQ (0.5 ng/mL) | Precision (%CV) < 15%, Accuracy 85-115% |
| Low QC (1.5 ng/mL) | Precision (%CV) < 10%, Accuracy 90-110% |
| Mid QC (50 ng/mL) | Precision (%CV) < 10%, Accuracy 90-110% |
| High QC (400 ng/mL) | Precision (%CV) < 10%, Accuracy 90-110% |
| Recovery | |
| Extraction Recovery | > 85% |
| Matrix Effect | |
| IS Normalized Matrix Factor | 0.95 - 1.05 |
| Stability | |
| Bench-top (4 hours) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80 °C, 3 months) | Stable |
Derivatization Signaling Pathway
The derivatization reaction is crucial for the accurate quantification of this compound. The following diagram illustrates the reaction between this compound's sulfhydryl group and methyl acrylate.
Conclusion
This application note describes a sensitive, specific, and reproducible LC-MS/MS method for the quantification of this compound in human plasma. The inclusion of a derivatization step with methyl acrylate effectively stabilizes the reactive sulfhydryl group, enabling accurate measurement. The method has been validated over a suitable concentration range and demonstrates acceptable precision, accuracy, and stability. This analytical method is well-suited for supporting pharmacokinetic studies in the clinical development of this compound.
References
Application Notes and Protocols for Preclinical Studies of Gemopatrilat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of gemopatrilat, a vasopeptidase inhibitor that simultaneously targets neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). The following sections detail quantitative data from various preclinical studies, experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Summary of Preclinical Dosages
The following tables summarize the reported dosages and administration routes of this compound and the related vasopeptidase inhibitor omapatrilat in various preclinical animal models. This data is intended to guide dose selection and study design for future preclinical research.
Table 1: this compound Dosage and Administration in Rats
| Animal Model | Administration Route | Dosage Range | Study Duration | Key Findings |
| Sprague-Dawley Rats | Oral gavage | 1, 3, 10 mg/kg (single dose) | 1-48 hours | Dose-dependent inhibition of plasma and renal ACE and renal NEP.[1] |
| Sprague-Dawley Rats | Oral gavage | 10 mg/kg (single dose) | Up to 48 hours | Prolonged inhibition of plasma ACE, renal NEP, and renal ACE.[1] |
Table 2: Omapatrilat (a related vasopeptidase inhibitor) Dosage and Administration in Rats
| Animal Model | Administration Route | Dosage Range | Study Duration | Key Findings |
| Rats with Experimental Congestive Heart Failure (ACF model) | Intravenous bolus | 10 mg/kg (single dose) | Acute | Induced significant natriuresis and diuresis.[2] |
| Rats with Experimental Congestive Heart Failure (ACF model) | In drinking water | 140 mg/L | 1-6 days | Reduced cardiac hypertrophy and induced natriuresis.[2] |
| Rats with Dilated Cardiomyopathy | Oral gavage | 2 mg/kg/day and 20 mg/kg/day | 2 months | Low-dose carvedilol (a beta-blocker, for comparison) was more effective in reducing heart weight and myocardial fibrosis.[3] |
Table 3: this compound and Related Compound Pharmacokinetics in Dogs
| Compound | Administration Route | Dosage | Key Pharmacokinetic Parameters |
| [14C]this compound | Oral | Single dose | Metabolites detected in plasma, suggesting extensive metabolism.[4][5] |
| Ramipril (ACE inhibitor) | Oral | 0.25 mg/kg once daily for 8 days | No adjustment of dosage needed in dogs with moderate renal impairment.[6] |
Note: Specific efficacy dosages for this compound in dogs and monkeys from the reviewed literature are not available. The provided data for omapatrilat and other cardiovascular drugs in these species can offer contextual guidance for study design.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Protocol 1: In Vivo Assessment of ACE and NEP Inhibition in Rats
Objective: To determine the dose-dependent and time-course effects of orally administered this compound on plasma and renal ACE and NEP activity.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with appropriate anticoagulant)
-
Surgical instruments for tissue collection
-
Buffer for tissue homogenization (e.g., phosphate-buffered saline, pH 7.4)
-
Centrifuge
-
Materials for ACE and NEP activity assays (see Protocol 2 and 3)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Dosing:
-
For dose-response studies, administer this compound orally at doses of 1, 3, and 10 mg/kg to different groups of rats (n=4 per group).[1] A vehicle control group should also be included.
-
For time-course studies, administer a single oral dose of this compound (e.g., 10 mg/kg) and sacrifice groups of rats at various time points (e.g., 1, 2, 4, 8, 18, 24, and 48 hours) post-dosing (n=4 per time point).[1]
-
-
Sample Collection:
-
At the designated time points, anesthetize the rats.
-
Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant for plasma separation.
-
Perfuse the kidneys with cold saline to remove blood.
-
Excise the kidneys and snap-freeze them in liquid nitrogen or store them at -80°C until analysis.
-
-
Sample Preparation:
-
Centrifuge the blood samples to separate the plasma. Store plasma at -80°C.
-
Homogenize the kidney tissue in a suitable buffer on ice. Centrifuge the homogenate to obtain the supernatant for enzyme activity assays.
-
-
Enzyme Activity Assays:
-
Determine ACE activity in plasma and kidney homogenates using a validated assay (see Protocol 2).
-
Determine NEP activity in kidney homogenates using a validated assay (see Protocol 3).
-
-
Data Analysis: Express enzyme activity as a percentage of the vehicle-treated control group. Analyze the data for statistical significance using appropriate methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Plasma Angiotensin-Converting Enzyme (ACE) Activity Assay (Spectrophotometric)
Objective: To quantify ACE activity in plasma samples. This protocol is based on the hydrolysis of the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[7][8]
Materials:
-
Plasma samples
-
FAPGG substrate solution
-
Assay buffer (e.g., HEPES buffer)
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder (37°C)
-
ACE calibrator and controls
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or laboratory-validated procedures. Bring all reagents and samples to room temperature before use.
-
Assay Setup:
-
Pipette the assay buffer and FAPGG substrate solution into a cuvette.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Reaction Initiation: Add the plasma sample to the cuvette, mix gently, and immediately start the spectrophotometric measurement.
-
Measurement: Record the decrease in absorbance at 340 nm over a defined period (e.g., 5 minutes) at 37°C.[9] The rate of decrease in absorbance is proportional to the ACE activity.
-
Calculation: Calculate the ACE activity based on the rate of change in absorbance, using a molar extinction coefficient for FAPGG and the sample dilution factor. Results are typically expressed in units per liter (U/L).
Protocol 3: Kidney Neutral Endopeptidase (NEP) Activity Assay (Fluorometric)
Objective: To quantify NEP activity in kidney tissue homogenates. This protocol utilizes a fluorogenic NEP substrate.[10][11]
Materials:
-
Kidney tissue homogenate supernatant
-
NEP fluorogenic substrate (e.g., Abz-based peptide)
-
NEP assay buffer
-
Protease inhibitors (optional, to minimize non-specific peptide degradation)
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
-
96-well black microplates
-
NEP positive control and inhibitor (for assay validation)
Procedure:
-
Sample and Reagent Preparation:
-
Thaw kidney homogenate samples on ice.
-
Prepare NEP substrate and assay buffer according to the kit manufacturer's instructions.
-
-
Assay Setup:
-
Add the kidney homogenate sample to the wells of a 96-well black microplate.
-
Include a "sample blank" for each sample, which contains the homogenate but no substrate, to account for background fluorescence.
-
Add a positive control (recombinant NEP) and a negative control (buffer only) to separate wells.
-
-
Reaction Initiation: Add the NEP fluorogenic substrate to all wells except the sample blanks.
-
Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the fluorescence in kinetic mode at Ex/Em = 330/430 nm for a specified period (e.g., 60-120 minutes), taking readings every 1-2 minutes.
-
Calculation:
-
Determine the rate of increase in fluorescence for each sample by calculating the slope of the linear portion of the kinetic curve.
-
Subtract the rate of the sample blank from the corresponding sample rate to correct for background.
-
Calculate NEP activity using a standard curve generated with a known concentration of the fluorescent product (e.g., Abz).
-
Express NEP activity relative to the total protein concentration of the homogenate (e.g., in pmol/min/mg protein).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Dual mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preclinical in vivo studies of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. In-vitro and in-vivo inhibition of rat neutral endopeptidase and angiotensin converting enzyme with the vasopeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac and renal effects of omapatrilat, a vasopeptidase inhibitor, in rats with experimental congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of [14C]this compound after oral administration to rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic parameters of ramipril and ramiprilat in healthy dogs and dogs with reduced glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. buhlmannlabs.ch [buhlmannlabs.ch]
- 8. ACE Liquid - A procedure to measure Angiotensin Converting Enzyme. [sentineldiagnostics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for Evaluating Gemopatrilat's Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemopatrilat is a vasopeptidase inhibitor that simultaneously targets two key enzymes in the cardiovascular system: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual-inhibition mechanism leads to a unique pharmacological profile, offering potential therapeutic benefits in cardiovascular diseases such as hypertension and heart failure.[1] By inhibiting NEP, this compound prevents the breakdown of natriuretic peptides, which promote vasodilation and natriuresis.[1][2][3] Concurrently, by inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1]
These application notes provide a comprehensive overview of cell-based assays to evaluate the efficacy of this compound. The protocols detailed below will enable researchers to assess the compound's inhibitory activity on its primary targets and to characterize its downstream functional effects on relevant cell types.
Data Presentation
The following tables summarize the quantitative data from in vitro and cell-based assays for vasopeptidase inhibitors like this compound. Data for the related compound, omapatrilat, is included to provide a comparative reference.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |
| This compound | Neprilysin (NEP) | Radioinhibitory Binding | IC50: 305 ± 5.4 nM | [4] (from initial search) |
| This compound | Angiotensin-Converting Enzyme (ACE) | Radioinhibitory Binding | IC50: 3.6 ± 0.02 nM | [4] (from initial search) |
| Omapatrilat | Neprilysin (NEP) | Biochemical Assay | Ki: 0.45 nM | [5] |
| Omapatrilat | Angiotensin-Converting Enzyme (ACE) | Biochemical Assay | Ki: 0.64 nM | [5] |
Table 2: Cell-Based Functional Assay Data (Omapatrilat as a representative vasopeptidase inhibitor)
| Assay | Cell Type | Measurement | Agonist | Omapatrilat Effect | Reference |
| Cardiac Fibroblast Proliferation | Rat Cardiac Fibroblasts | [3H]-proline incorporation | Angiotensin I | Inhibition of Ang I-induced proliferation | [6] |
| Cardiac Fibroblast Collagen Synthesis | Rat Cardiac Fibroblasts | [3H]-proline incorporation | Atrial Natriuretic Peptide (ANP) | Augmentation of ANP-induced decrease in collagen synthesis | [6] |
| cGMP Production | Porcine Coronary Arteries | cGMP levels | Cinaciguat (sGC activator) | Associated with time- and concentration-dependent increase in cGMP | [7] |
Signaling Pathways
The dual inhibition of NEP and ACE by this compound modulates two critical signaling pathways in the cardiovascular system: the natriuretic peptide pathway and the renin-angiotensin system.
Experimental Protocols
Cell-Based Enzyme Activity Assays
These assays directly measure the inhibitory effect of this compound on its target enzymes, NEP and ACE, in a cellular context.
Principle: This assay utilizes a fluorogenic NEP substrate that is cleaved by active NEP in cell lysates or on the cell surface, releasing a quantifiable fluorescent signal. The inhibition of this signal in the presence of this compound is a measure of its NEP inhibitory potency.
Protocol:
-
Cell Culture: Culture cells endogenously expressing or overexpressing NEP (e.g., human kidney proximal tubule cells, HEK293-NEP) to ~80-90% confluency in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Thiorphan).
-
Assay Procedure:
-
Wash the cells once with warm assay buffer.
-
Add the this compound dilutions and controls to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic NEP substrate.
-
Measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm for an Abz-based substrate).[8][9][10]
-
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
References
- 1. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct inhibition of neutral endopeptidase in vasopeptidase inhibitor-mediated amelioration of cardiac remodeling in rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chamber-specific differences in human cardiac fibroblast proliferation and responsiveness toward simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for cardioprotective, renoprotective, and vasculoprotective effects of vasopeptidase inhibitors in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of hypertension-induced vascular hypertrophy in cultured smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Dual Inhibition of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) by Gemopatrilat
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the techniques used for measuring the inhibitory activity of Gemopatrilat against two key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This compound is a vasopeptidase inhibitor designed to simultaneously block the renin-angiotensin system (RAS) and potentiate the natriuretic peptide system. This dual action is achieved by inhibiting ACE, which is responsible for the production of the vasoconstrictor angiotensin II, and NEP, which degrades vasodilatory natriuretic peptides.[1][2] Accurate measurement of this dual inhibition is critical for understanding its pharmacological profile. This note includes summaries of inhibitory concentrations, detailed protocols for common in vitro fluorometric assays, and diagrams illustrating the relevant biological pathways and experimental workflows.
Introduction to this compound and its Targets
Vasopeptidase inhibitors represent a class of drugs that target both ACE and NEP.[1] this compound (also known as BMS-189921) is an orally active vasopeptidase inhibitor.[3] By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Simultaneously, by inhibiting NEP, it prevents the breakdown of natriuretic peptides, which promote vasodilation and natriuresis.[2] This dual mechanism offers a comprehensive approach to managing conditions like hypertension and congestive heart failure.
The following diagram illustrates the dual-inhibition mechanism of this compound.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes reported IC50 values for this compound against ACE and NEP.
| Inhibitor | Target Enzyme | Enzyme Source | IC50 (nM) | Reference |
| This compound | ACE | Rat Renal Membranes | 3.6 ± 0.02 | [1] |
| This compound | NEP | Rat Renal Membranes | 305 ± 5.4 | [1] |
| This compound | ACE | Not Specified | 12 | [3] |
| This compound | NEP | Not Specified | 63 |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate, and assay buffer composition.
Experimental Protocols for Measuring Inhibition
Fluorometric assays are commonly used to determine ACE and NEP activity due to their high sensitivity and suitability for high-throughput screening.[4][5] These assays utilize synthetic substrates that become fluorescent upon cleavage by the enzyme. The rate of fluorescence increase is directly proportional to enzyme activity. To measure inhibition, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).
The general workflow for an enzyme inhibition assay is depicted below.
Protocol 3.1: Fluorometric ACE Inhibition Assay
This protocol is adapted from commercially available kits and standard laboratory methods for measuring ACE activity and inhibition.[4][5]
A. Materials:
-
Recombinant ACE (human or other species)
-
ACE Assay Buffer (e.g., 50 mM HEPES, pH 8.0, with NaCl and ZnCl₂)
-
Fluorogenic ACE Substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
This compound (or other test inhibitor)
-
Positive Control Inhibitor (e.g., Captopril, Lisinopril)[5]
-
96-well black microplate
-
Fluorescence microplate reader with kinetic mode capability (Excitation/Emission ~320/405 nm)
-
37°C incubator
B. Reagent Preparation:
-
ACE Assay Buffer: Prepare and bring to 37°C before use.
-
ACE Enzyme Solution: Reconstitute or dilute the enzyme in cold assay buffer to the desired working concentration. Keep on ice.
-
ACE Substrate Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in assay buffer just before use. Protect from light.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in assay buffer to cover a wide range of concentrations (e.g., from 1 pM to 100 µM).
C. Assay Procedure:
-
Plate Setup: Add 50 µL of assay buffer to all wells. Add a solvent control (e.g., DMSO) to "No Inhibitor" and "Enzyme Activity" control wells. Add the serially diluted this compound solutions to the test wells.
-
Enzyme Addition: Add 20 µL of the ACE enzyme solution to all wells except the "No Enzyme" (blank) control.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 30 µL of the ACE substrate solution to all wells. Mix quickly and thoroughly.
-
Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C). Measure the fluorescence intensity (Ex/Em = 320/405 nm) every 60 seconds for 30-60 minutes (kinetic mode).
D. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the "No Inhibitor" control and V_inhibitor is the rate in the presence of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3.2: Fluorometric NEP Inhibition Assay
This protocol is based on commercially available NEP inhibitor screening kits.[6][7][8]
A. Materials:
-
Recombinant NEP (human or other species)
-
NEP Assay Buffer
-
Fluorogenic NEP Substrate (e.g., MCA-based peptide)
-
This compound (or other test inhibitor)
-
Positive Control Inhibitor (e.g., Thiorphan)[9]
-
96-well black microplate
-
Fluorescence microplate reader with kinetic mode capability (Excitation/Emission ~330/430 nm)
-
37°C incubator
B. Reagent Preparation:
-
NEP Assay Buffer: Prepare and bring to 37°C before use. Note: NEP is a zinc metalloproteinase; avoid using buffers containing strong chelators like EDTA.
-
NEP Enzyme Solution: Reconstitute the lyophilized enzyme in NEP assay buffer to the desired working concentration. Keep on ice.
-
NEP Substrate Solution: Dilute the substrate stock to its final working concentration in assay buffer immediately before use. Protect from light.
-
Inhibitor Solutions: Prepare a stock solution of this compound and a serial dilution series as described in Protocol 3.1.B.
C. Assay Procedure:
-
Plate Setup: Add 50 µL of assay buffer and the serially diluted this compound solutions to the appropriate wells. Include "No Inhibitor" and "No Enzyme" controls.
-
Enzyme Addition: Add 20 µL of the NEP enzyme solution to all wells except the blank.
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 30 µL of the NEP substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure fluorescence kinetically at 37°C (Ex/Em = 330/430 nm) for 60-120 minutes.[8]
D. Data Analysis:
-
Perform data analysis as described in Protocol 3.1.D to calculate reaction rates, percent inhibition, and the IC50 value for this compound against NEP.
Conclusion
The protocols and data presented provide a comprehensive framework for researchers to accurately measure and characterize the dual inhibitory activity of this compound on ACE and NEP. The use of sensitive fluorometric assays allows for robust and high-throughput determination of inhibitory potency, which is essential for preclinical drug development and mechanistic studies. The provided diagrams and tables serve as quick references for understanding the compound's mechanism and its quantitative effects on these critical cardiovascular enzymes.
References
- 1. In-vitro and in-vivo inhibition of rat neutral endopeptidase and angiotensin converting enzyme with the vasopeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Neprilysin Inhibitor Screening Kit (Fluorometric) - 100 Assays [gentaur.fr]
Application Notes and Protocols for Assessing Gemopatrilat's Effect on Renal Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols to assess the renal effects of Gemopatrilat, a vasopeptidase inhibitor. This compound exerts its physiological effects through the dual inhibition of Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[1] This dual action leads to increased levels of natriuretic peptides and decreased production of angiotensin II, which can have significant impacts on renal hemodynamics and function.
Due to the limited availability of specific quantitative renal function data for this compound in the public domain, this document utilizes data from studies on Omapatrilat, a structurally and functionally similar vasopeptidase inhibitor, as a surrogate to provide context for expected outcomes.
Signaling Pathway of this compound
This compound's mechanism of action involves the simultaneous inhibition of two key enzymes in the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.
References
Application Notes and Protocols for Studying Natriuretic Peptide Metabolism Using Gemopatrilat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Gemopatrilat, a dual inhibitor of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), for the study of natriuretic peptide metabolism. The following sections detail the mechanism of action, experimental protocols, and relevant data to facilitate research in this area.
Introduction
This compound is a vasopeptidase inhibitor that simultaneously blocks two key enzymes involved in cardiovascular regulation: neprilysin (NEP) and angiotensin-converting enzyme (ACE).[1] NEP is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[2][3][4] By inhibiting NEP, this compound increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis, thereby reducing blood pressure.[5] Concurrently, the inhibition of ACE by this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6] This dual mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of augmenting the natriuretic peptide system while simultaneously suppressing the renin-angiotensin-aldosterone system (RAAS).
Mechanism of Action
The natriuretic peptide system and the renin-angiotensin system have opposing effects on blood pressure and cardiovascular homeostasis. This compound's dual inhibition shifts this balance towards the beneficial effects of natriuretic peptides.
-
NEP Inhibition: Prevents the breakdown of ANP, BNP, and CNP, leading to their accumulation and enhanced activation of their cognate receptors (NPR-A and NPR-B). This results in increased intracellular cyclic guanosine monophosphate (cGMP), which mediates downstream effects such as vasodilation and natriuresis.[3]
-
ACE Inhibition: Blocks the production of angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion. This leads to reduced vasoconstriction and decreased sodium and water retention.
The synergistic action of NEP and ACE inhibition by this compound offers a powerful approach to studying the integrated control of cardiovascular function by these two major hormonal systems.
Data Presentation
The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on natriuretic peptide levels.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Radioligand | Tissue Source | IC50 (nmol/L) |
| Neprilysin (NEP) | ¹²⁵I-RB104 | Rat Renal Membranes | 305 ± 5.4 |
| Angiotensin-Converting Enzyme (ACE) | ¹²⁵I-MK351A | Rat Renal Membranes | 3.6 ± 0.02 |
Data from a radioinhibitory binding assay.[1]
Table 2: Effects of the Vasopeptidase Inhibitor Omapatrilat on Natriuretic Peptide Levels in Patients with Chronic Heart Failure (A Surrogate for this compound Data)
| Biomarker | Omapatrilat (40 mg/day) | Lisinopril (20 mg/day) |
| Change in C-terminal ANP | No significant change | Decreased (p = 0.035) |
| Change in N-terminal ANP | No significant change | No significant change |
| Change in BNP | Tended to decrease | Tended to decrease |
Data from a 24-week clinical trial. Omapatrilat is a structurally and functionally similar vasopeptidase inhibitor.[1]
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on natriuretic peptide metabolism are provided below.
Protocol 1: In Vitro Radioinhibitory Binding Assay for NEP and ACE Inhibition
This protocol determines the in vitro potency of this compound in inhibiting NEP and ACE activity.
Materials:
-
Rat renal membranes (source of NEP and ACE)
-
¹²⁵I-RB104 (specific NEP inhibitor radioligand)
-
¹²⁵I-MK351A (specific ACE inhibitor radioligand)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat kidneys by homogenization and differential centrifugation.
-
Binding Assay:
-
In a series of microcentrifuge tubes, add a fixed amount of rat renal membrane protein.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of either ¹²⁵I-RB104 (for NEP inhibition) or ¹²⁵I-MK351A (for ACE inhibition).
-
For non-specific binding control tubes, add a high concentration of an unlabeled specific inhibitor.
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Protocol 2: In Vivo Assessment of NEP and ACE Inhibition using Autoradiography
This protocol visualizes and quantifies the inhibition of NEP and ACE in tissues following oral administration of this compound.
Materials:
-
Male Wistar rats
-
This compound (for oral gavage)
-
¹²⁵I-labeled specific NEP and ACE radioligands
-
Cryostat
-
Microscope slides
-
X-ray film or phosphor imaging screens
-
Image analysis software
Procedure:
-
Animal Dosing: Administer this compound orally to rats at various doses (e.g., 1, 3, 10 mg/kg) or a single dose for a time-course experiment.
-
Tissue Collection: At specified time points after dosing, euthanize the animals and harvest tissues of interest (e.g., kidneys, lungs, heart).
-
Tissue Sectioning: Rapidly freeze the tissues and cut thin sections (e.g., 20 µm) using a cryostat. Mount the sections onto microscope slides.
-
In Vitro Labeling:
-
Incubate the tissue sections with a saturating concentration of the respective ¹²⁵I-labeled radioligand for NEP or ACE.
-
Include sections from vehicle-treated animals as controls.
-
For non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled specific inhibitor.
-
-
Washing and Drying: Wash the slides in buffer to remove unbound radioligand and then dry them.
-
Autoradiography:
-
Appose the labeled tissue sections to X-ray film or a phosphor imaging screen.
-
Expose for an appropriate duration.
-
-
Image Analysis:
-
Develop the film or scan the imaging screen.
-
Quantify the density of the autoradiographic signal in specific tissue regions using image analysis software.
-
Calculate the percentage of NEP and ACE inhibition by comparing the signal density in sections from this compound-treated animals to that of vehicle-treated animals after subtracting non-specific binding.
-
Protocol 3: Measurement of Plasma Natriuretic Peptide Levels
This protocol describes the quantification of ANP, BNP, and CNP in plasma samples from subjects treated with this compound using an enzyme-linked immunosorbent assay (ELISA) or immunoradiometric assay (IRMA).
Materials:
-
Blood collection tubes containing aprotinin and EDTA
-
Centrifuge
-
Commercially available ELISA or IRMA kits for ANP, BNP, and CNP
-
Microplate reader or gamma counter
Procedure:
-
Sample Collection and Processing:
-
Collect whole blood into chilled tubes containing aprotinin (a protease inhibitor) and EDTA.
-
Immediately place the tubes on ice.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
ELISA/IRMA Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA or IRMA kit.
-
Typically, this involves adding plasma samples and standards to wells of a microplate coated with a capture antibody.
-
After incubation and washing steps, a detection antibody (either enzyme-conjugated for ELISA or radiolabeled for IRMA) is added.
-
A final substrate addition (for ELISA) or gamma counting (for IRMA) allows for quantification.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance or radioactivity of the standards against their known concentrations.
-
Determine the concentrations of ANP, BNP, and CNP in the plasma samples by interpolating their absorbance or radioactivity values from the standard curve.
-
Compare the natriuretic peptide levels in samples from this compound-treated subjects to those from a placebo-treated or baseline group.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying this compound.
Caption: Natriuretic peptide signaling pathway.
References
- 1. Comparison of the effects of omapatrilat and lisinopril on circulating neurohormones and cytokines in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive ELISA for N-terminal pro-brain natriuretic peptide (NT-proBNP) determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic Peptide Signaling via Guanylyl Cyclase (GC)-A: An Endogenous Protective Mechanism of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differing biological effects of equimolar atrial and brain natriuretic peptide infusions in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Gemopatrilat Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemopatrilat is a potent dual inhibitor of two key zinc metalloproteases: neprilysin (NEP) and angiotensin-converting enzyme (ACE).[1][2] This dual inhibition offers a promising therapeutic strategy for cardiovascular diseases such as hypertension and heart failure. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, inhibiting NEP prevents the breakdown of natriuretic peptides, which promote vasodilation and natriuresis.[1][3] The development of novel this compound analogs with optimized potency, selectivity, and pharmacokinetic properties is a key objective in cardiovascular drug discovery.
High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of chemical compounds to identify promising new drug candidates.[4] This document provides detailed application notes and protocols for fluorescence-based HTS assays designed to quantify the inhibitory activity of this compound analogs against both NEP and ACE. Additionally, it outlines a screening cascade for hit validation and selectivity profiling.
Data Presentation
The following tables summarize the inhibitory potencies of this compound and other vasopeptidase inhibitors against NEP and ACE. This data is crucial for establishing structure-activity relationships (SAR) and for benchmarking the performance of new analogs.
Table 1: Inhibitory Potency (IC50) of Vasopeptidase Inhibitors against Neprilysin (NEP)
| Compound | IC50 (nM) - Human NEP | Source |
| This compound | Data not available | - |
| Analog 1 | [Insert Data] | [Reference] |
| Analog 2 | [Insert Data] | [Reference] |
| Omapatrilat | 8 | [5] |
| Sampatrilat | 8 | [5] |
| Thiorphan | 20 | [5] |
| LBQ657 (Sacubitrilat) | 20 | [5] |
Table 2: Inhibitory Potency (IC50) of Vasopeptidase Inhibitors against Angiotensin-Converting Enzyme (ACE)
| Compound | IC50 (nM) - Human ACE | Source |
| This compound | Data not available | - |
| Analog 1 | [Insert Data] | [Reference] |
| Analog 2 | [Insert Data] | [Reference] |
| Omapatrilat | 5 | [5] |
| Enalaprilat | [Insert Data] | [Reference] |
| Captopril | [Insert Data] | [Reference] |
| Lisinopril | [Insert Data] | [Reference] |
Note: IC50 values for this compound analogs are to be populated from specific synthesis and biological evaluation studies.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the screening process, the following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) and the mechanism of this compound, a typical HTS workflow, and a logical screening cascade.
Caption: Mechanism of this compound on RAAS and Natriuretic Peptide System.
Caption: A generalized workflow for a fluorescence-based HTS assay.
Caption: A logical screening cascade for identifying lead compounds.
Experimental Protocols
The following are detailed protocols for high-throughput screening of this compound analogs against NEP and ACE using fluorescence-based assays. These protocols are designed for a 96-well or 384-well microplate format.
High-Throughput Screening Assay for Neprilysin (NEP) Inhibitors
Objective: To identify and characterize inhibitors of human recombinant neprilysin.
Principle: This assay utilizes a fluorogenic substrate that is cleaved by NEP to release a fluorescent product. The rate of fluorescence increase is proportional to NEP activity. Inhibitors will decrease the rate of fluorescence generation.
Materials and Reagents:
-
NEP Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 10 µM ZnCl2.
-
Human Recombinant Neprilysin (NEP): Commercially available (e.g., R&D Systems, Enzo Life Sciences).
-
NEP Fluorogenic Substrate: e.g., Mca-RPPGFSAFK(Dnp)-OH (R&D Systems, ES005). Prepare a stock solution in DMSO and dilute in NEP Assay Buffer to the final working concentration (typically 10 µM).
-
Positive Control Inhibitor: Thiorphan or Sacubitrilat. Prepare a stock solution in DMSO.
-
Test Compounds (this compound Analogs): Prepare stock solutions in 100% DMSO.
-
96-well or 384-well black, flat-bottom assay plates.
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 320 nm and 405 nm, respectively.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in 100% DMSO.
-
Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plate. This will result in a final DMSO concentration of ≤1% in the assay.
-
For control wells, add the same volume of DMSO.
-
-
Assay Preparation:
-
Prepare the following solutions on the day of the experiment and keep on ice:
-
NEP Enzyme Solution: Dilute the human recombinant NEP in cold NEP Assay Buffer to the desired final concentration (e.g., 1-5 ng/µL).
-
NEP Substrate Solution: Dilute the NEP fluorogenic substrate stock in NEP Assay Buffer to the final working concentration (e.g., 10 µM).
-
-
-
Assay Procedure:
-
To each well of the assay plate, add 10 µL of the diluted NEP Enzyme Solution.
-
For "No Enzyme" control wells, add 10 µL of NEP Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the NEP Substrate Solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
High-Throughput Screening Assay for Angiotensin-Converting Enzyme (ACE) Inhibitors
Objective: To identify and characterize inhibitors of human recombinant ACE.
Principle: This assay employs an internally quenched fluorogenic substrate that is cleaved by ACE, resulting in an increase in fluorescence. The rate of this increase is proportional to ACE activity and is reduced in the presence of an inhibitor.
Materials and Reagents:
-
ACE Assay Buffer: 100 mM Tris-HCl, pH 8.3, 300 mM NaCl, 10 µM ZnCl2.
-
Human Recombinant ACE: Commercially available (e.g., Sigma-Aldrich, BPS Bioscience).
-
ACE Fluorogenic Substrate: e.g., Mca-RPPGFSAFK(Dnp)-OH or a similar FRET-based substrate. Prepare a stock solution in DMSO and dilute in ACE Assay Buffer to the final working concentration (typically 10-20 µM).
-
Positive Control Inhibitor: Captopril or Lisinopril. Prepare a stock solution in the appropriate solvent.
-
Test Compounds (this compound Analogs): Prepare stock solutions in 100% DMSO.
-
96-well or 384-well black, flat-bottom assay plates.
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 320 nm and 405 nm, respectively.
Protocol:
-
Compound Plating:
-
Follow the same procedure as described for the NEP inhibitor screening assay.
-
-
Assay Preparation:
-
Prepare the following solutions on the day of the experiment and keep on ice:
-
ACE Enzyme Solution: Dilute the human recombinant ACE in cold ACE Assay Buffer to the desired final concentration (e.g., 0.1-0.5 U/mL).
-
ACE Substrate Solution: Dilute the ACE fluorogenic substrate stock in ACE Assay Buffer to the final working concentration (e.g., 10-20 µM).
-
-
-
Assay Procedure:
-
To each well of the assay plate, add 10 µL of the diluted ACE Enzyme Solution.
-
For "No Enzyme" control wells, add 10 µL of ACE Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 10 µL of the ACE Substrate Solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) in a kinetic mode every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the NEP inhibitor screening assay to determine the percent inhibition and IC50 values for the this compound analogs against ACE.
-
Counterscreening and Selectivity Profiling
To ensure that the identified hits are specific for NEP and ACE and do not act as promiscuous inhibitors, a counterscreening strategy is essential.
Objective: To determine the selectivity of hit compounds against other related metalloproteases.
Recommended Counterscreening Targets:
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Screening against a panel of MMPs (e.g., MMP-1, MMP-2, MMP-9) is crucial to identify off-target effects.
-
Adamalysins (ADAMs): A family of transmembrane and secreted proteins with diverse functions, including proteolytic activity.
Protocol:
-
Fluorescence-based assays for MMPs and ADAMs are commercially available and follow a similar principle to the NEP and ACE assays, utilizing specific fluorogenic substrates for each enzyme.
-
Perform dose-response experiments with the hit compounds against the selected counterscreening targets to determine their IC50 values.
-
Calculate the selectivity index by dividing the IC50 value for the counterscreen target by the IC50 value for NEP or ACE. A higher selectivity index indicates a more specific inhibitor.
Conclusion
The high-throughput screening assays and protocols detailed in this document provide a robust framework for the identification and characterization of novel this compound analogs. By systematically evaluating the potency and selectivity of these compounds, researchers can advance the development of next-generation vasopeptidase inhibitors with improved therapeutic profiles for the treatment of cardiovascular diseases. Careful execution of these assays and a well-defined screening cascade will be instrumental in identifying promising lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Gemopatrilat in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with Gemopatrilat during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a vasopeptidase inhibitor.[1] It simultaneously inhibits two key enzymes: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[1][2] This dual inhibition leads to a decrease in the production of angiotensin II (a vasoconstrictor) and an increase in the levels of natriuretic peptides, which promote vasodilation and sodium excretion.[2]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?
This compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation in aqueous buffers can be attributed to several factors including:
-
Concentration: The concentration of this compound may be exceeding its solubility limit in the specific buffer system.
-
pH: The pH of the buffer can significantly influence the ionization state and solubility of the compound.
-
Buffer Composition: The salt concentration and composition of the buffer can impact the solubility of this compound.
-
Temperature: Temperature fluctuations can affect solubility, with some compounds being less soluble at lower temperatures.
Q3: What are the recommended starting solvents for preparing a stock solution of this compound?
-
Dimethyl Sulfoxide (DMSO): This is a common solvent for dissolving a wide range of organic molecules for in vitro studies.
-
Ethanol (EtOH): Depending on the compound's properties, ethanol can be an effective solvent.
-
N,N-Dimethylformamide (DMF): DMF is another strong organic solvent that can be used.
It is crucial to prepare a high-concentration stock solution in one of these organic solvents and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How can I determine the optimal solvent and concentration for my experiment?
A small-scale solubility test is recommended. This involves attempting to dissolve a small, known amount of this compound in a measured volume of different solvents to determine an approximate solubility. Subsequently, serial dilutions of the stock solution into the final aqueous buffer should be performed to identify the highest concentration that remains in solution without precipitation. Visual inspection for clarity or turbidity, and spectrophotometric analysis can be used to assess solubility.
Troubleshooting Guide: Overcoming this compound Precipitation in Cell Culture Media
Problem: this compound precipitates when added to my cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | Decrease the final concentration of this compound in the cell culture medium. | This compound remains in solution, allowing for accurate assessment of its biological activity. |
| Solvent Shock | Increase the rate of mixing while adding the this compound stock solution to the medium. Try adding the stock solution dropwise while vortexing or stirring the medium. | Prevents localized high concentrations of the compound, facilitating better dissolution. |
| pH of Media | Measure the pH of your cell culture medium after adding this compound. If a significant shift is observed, consider using a buffered saline solution for the final dilution step before adding to the full volume of media. | Maintains a stable pH, which can be critical for both compound solubility and cell health. |
| Interaction with Media Components | Prepare a fresh stock solution and dilute it in a simple, protein-free buffer (e.g., PBS) to see if precipitation still occurs. If not, serum or other media components may be interacting with the compound. | Identifies potential interactions with complex media components. Consider a serum-free medium for the experiment if possible. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate organic solvent (e.g., DMSO).
-
Dissolution: Add the solvent to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution gently until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: In Vitro ACE Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).
-
Prepare a solution of Angiotensin-Converting Enzyme (ACE).
-
Prepare a solution of the ACE substrate (e.g., a fluorogenic substrate).
-
Prepare serial dilutions of this compound from your stock solution in the assay buffer. Ensure the final solvent concentration is consistent across all wells.
-
-
Assay Procedure:
-
Add the ACE enzyme solution to the wells of a microplate.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate for a pre-determined time at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ACE substrate.
-
Monitor the fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ACE activity.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound from published literature.
| Enzyme | Assay Type | IC50 (nM) | Reference |
| Neutral Endopeptidase (NEP) | Radioinhibitory Binding Assay | 305 ± 5.4 | [1] |
| Angiotensin-Converting Enzyme (ACE) | Radioinhibitory Binding Assay | 3.6 ± 0.02 | [1] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting Solubility
References
Gemopatrilat Experimental Results: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in experimental results involving Gemopatrilat. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to ensure consistency and accuracy in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may lead to variability in this compound experiments.
Q1: Why am I observing inconsistent IC50 values for this compound in my enzyme inhibition assays?
A1: Variability in IC50 values is a common issue and can stem from several factors.[1][2] Consider the following:
-
Assay Conditions: Enzyme and substrate concentrations are critical. Ensure these are consistent across all experiments.[1][2] The IC50 value of an inhibitor is dependent on the substrate concentration, especially for competitive inhibitors.
-
Buffer Composition and pH: The pH of the assay buffer can significantly influence enzyme activity and the ionization state of this compound.[3] It is crucial to use a well-buffered system and maintain a consistent pH throughout the experiment.
-
Reagent Stability and Storage: this compound, like many small molecules, may be sensitive to storage conditions. Improper storage can lead to degradation of the compound, affecting its potency. Refer to the manufacturer's instructions for recommended storage and handling.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can impact enzyme activity. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects enzyme function.
Q2: My in-vitro results with this compound are not translating to my in-vivo experiments. What could be the reason?
A2: Discrepancies between in-vitro and in-vivo results are common in drug development. For this compound, a vasopeptidase inhibitor, several factors could be at play:
-
Pharmacokinetics and Metabolism: this compound is a prodrug that is converted to its active form, MDL 100173.[4] The rate and extent of this conversion in your in-vivo model may differ from what is expected, impacting the observed efficacy.
-
Bioavailability: The route of administration and the formulation of this compound can affect its bioavailability, leading to lower than expected concentrations at the target tissues.
-
Off-Target Effects: Dual inhibition of ACE and NEP can lead to the accumulation of bradykinin and substance P, which can have physiological effects not observed in isolated enzyme assays.[5][6][7][8][9][10][11] These effects can contribute to the overall in-vivo response and may differ between species. The clinical development of a similar drug, Omapatrilat, was halted due to angioedema, a serious side effect attributed to the accumulation of bradykinin.[5][6][7][12]
Q3: I am seeing high background noise or a weak signal in my fluorescence-based ACE/NEP inhibition assay. How can I troubleshoot this?
A3: For fluorescence-based assays, signal-to-noise ratio is key. Here are some troubleshooting steps:
-
Substrate Quality and Concentration: Ensure your fluorogenic substrate is not degraded and is used at an optimal concentration. High substrate concentrations can sometimes lead to quenching or inner filter effects.
-
Instrument Settings: Optimize the excitation and emission wavelengths and the gain settings on your fluorometer for the specific fluorophore being used.
-
Well Plate Selection: Use opaque-walled, preferably black, microplates for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.
-
Blank Correction: Always include appropriate blank controls (e.g., buffer only, buffer with substrate) to accurately subtract background fluorescence.
Q4: How can I be sure that the observed inhibition is specific to ACE and NEP?
A4: To confirm the specificity of this compound's inhibitory activity, consider the following controls:
-
Use of Specific Inhibitors: Run parallel experiments with well-characterized, specific inhibitors for ACE (e.g., Captopril, Lisinopril) and NEP (e.g., Thiorphan, Candoxatril) to compare the inhibition profiles.
-
Counter-Screening: Test this compound against other related metalloproteinases to assess its selectivity.
-
Enzyme-Negative Controls: If using cell-based assays, utilize cell lines that do not express ACE or NEP (or use knockdown/knockout models) to ensure the observed effect is dependent on the target enzymes.
Quantitative Data on this compound and Other Vasopeptidase Inhibitors
The following tables summarize the in-vitro inhibitory potency of this compound and a related vasopeptidase inhibitor, Omapatrilat. Note that IC50 values can vary depending on the experimental conditions.
Table 1: In-Vitro Inhibitory Potency of this compound
| Enzyme Target | IC50 (nmol/L) | Assay Method | Source Tissue | Reference |
| ACE | 3.6 ± 0.02 | Radioinhibitory Binding | Rat Renal Membranes | [13][14] |
| NEP | 305 ± 5.4 | Radioinhibitory Binding | Rat Renal Membranes | [13][14] |
Table 2: In-Vitro Inhibitory Potency of Omapatrilat
| Enzyme Target | IC50 (nM) | Assay Method | Source | Reference |
| ACE | 1.2 | Not Specified | Not Specified | [6] |
| NEP | 1.4 | Not Specified | Not Specified | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In-Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available kits and literature procedures for measuring ACE activity using a fluorogenic substrate.
Materials:
-
This compound
-
ACE enzyme (from rabbit lung or other suitable source)
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)
-
Specific ACE inhibitor (e.g., Captopril) for positive control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of ACE enzyme in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of Assay Buffer (for blank and control wells) or 20 µL of your this compound dilutions to the appropriate wells of the 96-well plate.
-
Add 20 µL of the ACE enzyme working solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 160 µL of the pre-warmed fluorogenic substrate working solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 320/420 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme + substrate, no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In-Vitro Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric Method)
This protocol is based on commercially available kits for measuring NEP activity.
Materials:
-
This compound
-
NEP enzyme (recombinant human or other source)
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
NEP Assay Buffer
-
Specific NEP inhibitor (e.g., Thiorphan) for positive control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock and serial dilutions of this compound as described in Protocol 1.
-
Reconstitute and prepare a working solution of NEP enzyme in NEP Assay Buffer.
-
Prepare a working solution of the fluorogenic NEP substrate.
-
-
Assay Setup:
-
Add 40 µL of NEP Assay Buffer (for blank and control wells) or 40 µL of this compound dilutions to the wells.
-
Add 10 µL of the NEP enzyme working solution to all wells except the blank.
-
Incubate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pre-warmed fluorogenic NEP substrate working solution to all wells.
-
-
Measurement:
-
Measure fluorescence kinetically at 37°C as described in Protocol 1, using appropriate wavelengths for the NEP substrate (e.g., Ex/Em = 330/430 nm).
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 value of this compound for NEP.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and provide a visual guide to experimental and troubleshooting workflows.
Caption: Signaling pathway of dual ACE and NEP inhibition by this compound.
Caption: General experimental workflow for this compound inhibition assays.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Dual inhibition of neutral endopeptidase and angiotensin-converting enzyme in rats with hypertension and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a dual inhibitor of angiotensin I-converting enzyme and neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined neutral endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Substance P increases Sympathetic Activity during Combined Angiotensin Converting Enzyme and Dipeptidyl Peptidase-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bradykinin and substance p BY marymelna | PPT [slideshare.net]
- 11. Influence of several peptidase inhibitors on the pro-inflammatory effects of substance P, capsaicin and collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of the C-Domain of ACE (Angiotensin-Converting Enzyme) Combined With Inhibition of NEP (Neprilysin): A Potential New Therapy for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vitro and in-vivo inhibition of rat neutral endopeptidase and angiotensin converting enzyme with the vasopeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing stability challenges of Gemopatrilat in solution
Welcome to the Technical Support Center for Gemopatrilat. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: The most probable cause for loss of potency is the chemical degradation of this compound in solution. This compound possesses a free sulfhydryl (-SH) group, which is susceptible to oxidation, leading to the formation of disulfide-linked dimers or adducts with other thiol-containing molecules in your experimental system.[1][2][3] Additionally, hydrolysis of its amide bond can occur, particularly at non-neutral pH.[2]
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: The two primary degradation pathways for this compound in solution are:
-
Oxidation: The thiol group can be oxidized to form a disulfide dimer of this compound. This is often the most significant degradation pathway in the presence of oxygen.
-
Hydrolysis: The amide linkage in the this compound molecule can be hydrolyzed, especially under acidic or basic conditions, leading to the cleavage of the molecule.[2]
Q3: How can I minimize the degradation of this compound in my experimental solutions?
A3: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a stable range, which for many thiol-containing compounds is slightly acidic.[4] It is advisable to perform a pH stability profile to determine the optimal pH for your specific experimental conditions.
-
Use of Antioxidants: The inclusion of antioxidants can help prevent oxidative degradation.
-
Degassing Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon can significantly reduce oxidation.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down the rate of degradation.[1]
-
Protection from Light: While not explicitly documented for this compound, photolysis can be a degradation pathway for many pharmaceuticals.[5] It is good practice to protect solutions from light by using amber vials or covering containers with foil.
Q4: What analytical methods are suitable for assessing the stability of this compound and detecting its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[6][7] This method should be able to separate the parent this compound peak from the peaks of its potential degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8][9]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | Prepare fresh solutions using deoxygenated buffers/solvents. Add a suitable antioxidant (e.g., EDTA as a chelating agent to prevent metal-catalyzed oxidation). Store solutions under an inert atmosphere (e.g., nitrogen). | Slower rate of this compound degradation and the appearance of a smaller peak corresponding to the disulfide dimer in HPLC analysis. |
| pH Instability | Measure the pH of your solution. Prepare a fresh solution in a buffered system at a pH determined to be optimal for this compound stability (a pH stability study may be required). | The concentration of this compound should remain more consistent over time when maintained at an optimal pH. |
| Temperature Effects | Ensure stock solutions are stored at an appropriate low temperature and minimize the time experimental samples are kept at room temperature. | Degradation rate will be significantly reduced at lower temperatures. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Degradation Products | Perform a forced degradation study (see experimental protocol below) to intentionally generate degradation products. This will help in tentatively identifying the unknown peaks. | The retention times of the unknown peaks should match those of the degradation products generated under specific stress conditions (e.g., oxidation, acid/base hydrolysis). |
| Interaction with Excipients or Media Components | Analyze a blank solution containing all components except this compound. | If the peaks are still present, they are related to the matrix and not this compound degradation. |
| Contamination | Ensure proper cleaning of all glassware and use high-purity solvents and reagents. | Extraneous peaks due to contamination should be eliminated. |
Quantitative Data Summary
The following table summarizes the expected outcomes of a forced degradation study on a this compound solution, indicating the percentage of degradation under various stress conditions.
| Stress Condition | Description | Expected Degradation (%) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 10 - 20% | Amide hydrolysis product |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 15 - 25% | Amide hydrolysis product |
| Oxidation | 3% H₂O₂ at room temp for 24h | 20 - 40% | Disulfide dimer |
| Thermal Degradation | 80°C for 48h | 5 - 15% | Mixture of oxidative and hydrolytic products |
| Photodegradation | UV light (254 nm) for 72h | 5 - 10% | Photolytic degradation products |
Note: These are hypothetical values for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with UV detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Keep a sealed vial of the this compound stock solution in an oven at 80°C for 48 hours. Withdraw samples and dilute for HPLC analysis.
-
Photodegradation: Expose a sealed quartz cuvette containing the this compound stock solution to UV light (254 nm) in a photostability chamber for 72 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples and dilute for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. The mobile phase could consist of a gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.0) on a C18 column. Monitor the effluent at a suitable UV wavelength.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Screening: Test different C18 and C8 columns of varying dimensions. Screen different mobile phase compositions (e.g., varying ratios of acetonitrile or methanol with different buffers like phosphate or acetate at different pH values).
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of both early and late-eluting peaks.
-
Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of this compound and its degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of [14C]this compound after oral administration to rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Angioedema Side Effects of Vasopeptidase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the angioedema side effects associated with vasopeptidase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which vasopeptidase inhibitors induce angioedema?
Vasopeptidase inhibitors simultaneously block two key enzymes involved in bradykinin metabolism: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual inhibition leads to a significant accumulation of bradykinin, a potent vasodilator that increases vascular permeability.[3][4] The elevated bradykinin levels are the primary cause of the localized, non-pitting swelling of subcutaneous or submucosal tissues characteristic of angioedema.[3]
Q2: Why is the risk of angioedema higher with vasopeptidase inhibitors compared to ACE inhibitors alone?
While ACE inhibitors alone can cause angioedema by preventing bradykinin degradation, vasopeptidase inhibitors exacerbate this effect by also blocking NEP, another major enzyme responsible for breaking down bradykinin.[1][5] This dual enzymatic blockade results in a more pronounced and sustained increase in bradykinin levels, thereby increasing the incidence and severity of angioedema.[2][6] For example, the vasopeptidase inhibitor omapatrilat was associated with a three times higher risk of angioedema compared to the ACE inhibitor enalapril.[6]
Q3: What is the role of aminopeptidase P (APP) in mitigating angioedema?
Aminopeptidase P is another enzyme involved in the breakdown of bradykinin.[7][8][9] In the presence of ACE inhibition, APP plays a more significant role in bradykinin degradation.[10][11] Some studies suggest that individuals with lower levels or decreased activity of APP may be more susceptible to developing angioedema when taking vasopeptidase inhibitors.[2][12] Therefore, assessing APP activity could be a potential strategy for identifying patients at higher risk.
Q4: Are there any therapeutic agents available to treat angioedema induced by vasopeptidase inhibitors?
While specific treatments for vasopeptidase inhibitor-induced angioedema are not established due to the discontinuation of most of these drugs in clinical development, knowledge can be extrapolated from the management of ACE inhibitor-induced angioedema. Icatibant, a selective bradykinin B2 receptor antagonist, has been used to treat ACE inhibitor-induced angioedema.[13][14][15] It works by competitively blocking the binding of excess bradykinin to its receptor, thereby reversing the increase in vascular permeability.[13] Other treatments for hereditary angioedema, such as C1 esterase inhibitor concentrates and kallikrein inhibitors, have also been explored for ACE inhibitor-induced angioedema and could theoretically be beneficial.[16][17] Standard treatments for allergic angioedema like antihistamines and corticosteroids are generally ineffective as this condition is not histamine-mediated.[15][17][18]
Q5: What experimental models can be used to assess the angioedema risk of novel vasopeptidase inhibitors?
Several preclinical and clinical models can be employed:
-
In vitro enzyme activity assays: To determine the inhibitory potency (IC50) of the compound against ACE, NEP, and APP.
-
Ex vivo models: The isolated perfused rat lung model can be used to study the degradation of radiolabeled bradykinin and its metabolites in the presence and absence of the inhibitor.[11]
-
In vivo animal models: Genetically modified rodents, such as those deficient in dipeptidyl peptidase-4 (DPP-4), have shown increased susceptibility to ACE inhibitor-induced tracheal edema, suggesting their potential use for studying vasopeptidase inhibitors.[19]
-
Human clinical studies: The intradermal injection of bradykinin in human subjects treated with the vasopeptidase inhibitor can be used to measure the wheal response as an indicator of potentiated bradykinin activity.[10]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experimental evaluation of vasopeptidase inhibitors and their angioedema risk.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for NEP inhibition. | - Substrate specificity issues.- Enzyme purity and activity variations. | - Use a well-characterized, specific substrate for NEP.- Ensure consistent source and quality of the NEP enzyme.- Include a known NEP inhibitor as a positive control. |
| High variability in wheal response to intradermal bradykinin in human subjects. | - Inter-individual differences in bradykinin sensitivity.- Variability in injection technique. | - Increase sample size to account for individual variability.- Standardize the injection procedure (depth, volume).- Include a placebo control for each subject. |
| Difficulty in detecting bradykinin metabolites in the isolated perfused lung model. | - Insufficient sensitivity of the detection method.- Rapid degradation of metabolites. | - Utilize highly sensitive techniques like HPLC coupled with mass spectrometry.- Collect perfusate at multiple time points to capture transient metabolites.- Use radiolabeled bradykinin for easier tracking.[11] |
| Unexpected lack of angioedema in animal models with a potent vasopeptidase inhibitor. | - Species differences in bradykinin metabolism and receptor sensitivity.- The chosen animal model may not be susceptible. | - Consider using multiple animal models.- Investigate the expression and activity of key bradykinin-degrading enzymes in the chosen species.- Explore the use of humanized animal models. |
Quantitative Data Summary
Table 1: Incidence of Angioedema with Vasopeptidase Inhibitors vs. ACE Inhibitors
| Drug Class | Drug Example | Incidence of Angioedema | Reference |
| Vasopeptidase Inhibitor | Omapatrilat | ~3 times higher than enalapril | [6] |
| ACE Inhibitor | Enalapril | 0.1% - 0.7% | [3][18] |
| ACE Inhibitor | Lisinopril | Most common ACEI associated with angioedema in the US (2020) | [3] |
Table 2: Efficacy of Icatibant in Treating ACE Inhibitor-Induced Angioedema (Extrapolated for Vasopeptidase Inhibitors)
| Treatment | Endpoint | Median Time to Resolution | P-value | Reference |
| Icatibant (30 mg, subcutaneous) | Complete resolution of edema | 8.0 hours | 0.002 | [14] |
| Standard Therapy (Prednisolone + Clemastine) | Complete resolution of edema | 27.1 hours | [14] | |
| Icatibant | Onset of symptom relief | 2.0 hours | 0.03 | [14] |
| Standard Therapy | Onset of symptom relief | 11.7 hours | [14] |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACE, NEP, and APP.
Methodology:
-
Enzyme Preparation: Use purified recombinant human ACE, NEP, and APP.
-
Substrate Preparation: Prepare specific fluorogenic or chromogenic substrates for each enzyme.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and varying concentrations of the test compound or a reference inhibitor.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence or absorbance change over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Isolated Perfused Rat Lung Model for Bradykinin Degradation
Objective: To assess the effect of a vasopeptidase inhibitor on the pulmonary metabolism of bradykinin.[11]
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and surgically expose the lungs.
-
Lung Isolation and Perfusion:
-
Cannulate the pulmonary artery and left atrium.
-
Perfuse the lungs with a physiological salt solution at a constant flow rate.
-
-
Bradykinin Infusion:
-
Infuse a solution containing radiolabeled [3H]-bradykinin into the pulmonary artery in the presence or absence of the test vasopeptidase inhibitor.
-
-
Sample Collection: Collect the lung perfusate from the left atrial cannula.
-
Analysis:
-
Separate the intact [3H]-bradykinin from its radiolabeled metabolites in the perfusate using High-Performance Liquid Chromatography (HPLC).[11]
-
Quantify the amount of intact bradykinin and its metabolites using a scintillation counter.
-
-
Data Interpretation: A higher percentage of intact bradykinin in the perfusate in the presence of the inhibitor indicates inhibition of pulmonary bradykinin degradation.
Visualizations
Caption: Mechanism of vasopeptidase inhibitor-induced angioedema.
Caption: Experimental workflow for assessing angioedema risk.
References
- 1. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Vasopeptidases and their inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Bradykinin Metabolism and Drug-Induced Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopeptidase P from bovine lung: solubilization, properties, and potential role in bradykinin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of aminopeptidase P potentiates wheal response to bradykinin in angiotensin-converting enzyme inhibitor-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a new aminopeptidase P inhibitor, apstatin, on bradykinin degradation in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. Icatibant in the Treatment of Angiotensin-Converting Enzyme Inhibitor-Induced Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized trial of icatibant in ACE-inhibitor-induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Angiotensin-Converting-Enzyme-Induced Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bradykinin-Mediated Angioedema Induced by Commonly Used Cardiovascular Drugs | MDPI [mdpi.com]
- 17. Angiotensin‐converting enzyme inhibitor–induced angioedema: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dermnetnz.org [dermnetnz.org]
- 19. mdpi.com [mdpi.com]
Adjusting experimental conditions for Gemopatrilat binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gemopatrilat in various binding assays. The information is tailored for scientists and professionals in drug development engaged in characterizing the binding of this dual inhibitor to its targets, Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a vasopeptidase inhibitor designed to simultaneously inhibit two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This dual inhibition aims to both reduce the production of the vasoconstrictor angiotensin II and increase the levels of vasodilating natriuretic peptides.
Q2: What are the reported IC50 values for this compound against ACE and NEP?
In vitro studies using rat renal membranes have shown that this compound exhibits significantly different potencies for its two targets. The reported half-maximal inhibitory concentrations (IC50) are approximately 3.6 nM for ACE and 305 nM for NEP [1]. This disparity is a critical consideration when designing and interpreting binding assays.
Q3: Which binding assay formats are suitable for studying this compound?
Several binding assay formats can be employed to characterize the interaction of this compound with ACE and NEP. The most common include:
-
Radioligand Binding Assays: These are considered a gold standard for determining inhibitor affinity and can be performed in a competitive format using specific radioligands for ACE and NEP.
-
Fluorescence-Based Assays: These assays, including Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), offer a non-radioactive alternative for measuring binding interactions.
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation of this compound from its target enzymes, offering deeper insights into the binding mechanism.
Q4: How does the dual-target nature of this compound affect assay design?
The dual-target mechanism of this compound requires careful consideration in assay design. It is often necessary to conduct separate assays for each target (ACE and NEP) to accurately determine the binding affinity and kinetics for each enzyme individually. When performing assays with both enzymes present, the significant difference in affinity for ACE and NEP must be accounted for in the experimental conditions and data analysis.
Troubleshooting Guides
This section addresses common issues encountered during this compound binding assays, categorized by assay type.
Radioligand Binding Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | - Radioligand is hydrophobic and sticking to assay plates or filters.- Inadequate blocking of non-specific sites.- Radioligand concentration is too high. | - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Pre-treat filters with a blocking agent like polyethyleneimine (PEI).- Use a radioligand concentration at or below its Kd value. |
| Low Specific Binding Signal | - Insufficient receptor concentration in the membrane preparation.- Degradation of the receptor or radioligand.- Incubation time is too short to reach equilibrium. | - Increase the amount of membrane protein per well.- Use freshly prepared membranes and radioligand solutions. Include protease inhibitors in the membrane preparation buffer.- Determine the optimal incubation time by performing a time-course experiment. |
| Inconsistent Results Between Replicates | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Use calibrated pipettes and ensure proper technique. Prepare master mixes of reagents to minimize pipetting variability.- Gently vortex or mix all solutions before adding to the assay plate.- Maintain a constant and uniform temperature during the incubation period. |
| Difficulty in Determining IC50 for NEP due to High Affinity for ACE | - In a mixed-enzyme system, the high-affinity interaction with ACE may mask the lower-affinity interaction with NEP. | - Perform separate assays for each enzyme using specific radioligands and purified or recombinant enzymes.- If using a mixed system, ensure the concentration of the competing radioligand for NEP is optimized and consider using a higher concentration range for this compound. |
Fluorescence Polarization (FP) Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Assay Window (mP shift) | - The fluorescently labeled ligand (tracer) is too large.- The molecular weight difference between the tracer and the enzyme is insufficient.- Low binding affinity of the tracer for the enzyme. | - Use a smaller fluorescent probe.- Ensure a significant size difference between the tracer and the target enzyme.- Select a tracer with high affinity (low nM Kd) for the target enzyme. |
| High Background Fluorescence | - Intrinsic fluorescence of this compound or other assay components.- Contaminants in the buffer or enzyme preparation. | - Measure the fluorescence of all components individually to identify the source of background.- Use high-purity reagents and buffers. |
| Signal Quenching or Enhancement | - this compound may be quenching or enhancing the fluorescence of the tracer. | - Test the effect of this compound on the tracer's fluorescence in the absence of the enzyme. If an effect is observed, correct the data accordingly or consider a different assay format. |
Surface Plasmon Resonance (SPR) Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Binding Signal | - Low concentration of this compound.- Inefficient immobilization of the target enzyme on the sensor chip. | - Increase the concentration range of this compound.- Optimize the immobilization chemistry (e.g., pH, coupling reagents) to achieve a higher density of active enzyme on the chip surface. |
| Non-Specific Binding to the Sensor Surface | - Hydrophobic interactions of this compound with the sensor chip matrix. | - Include a non-ionic detergent (e.g., 0.05% Tween 20) in the running buffer.- Use a reference flow cell to subtract non-specific binding. |
| Complex Sensorgrams (not fitting a 1:1 binding model) | - this compound may exhibit complex binding kinetics with its targets.- Heterogeneity of the immobilized enzyme. | - Try fitting the data to more complex models (e.g., two-state binding).- Ensure the purity and homogeneity of the enzyme preparation used for immobilization. |
Quantitative Data Summary
The following table summarizes the known inhibitory potencies of this compound and other relevant dual ACE/NEP inhibitors. This data is essential for designing competition assays and for comparing the relative potencies of different compounds.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| This compound | ACE | 3.6 ± 0.02 | N/A | Rat renal membranes, Radioligand: 125I-MK351A | [1] |
| NEP | 305 ± 5.4 | N/A | Rat renal membranes, Radioligand: 125I-RB104 | [1] | |
| Omapatrilat | ACE | ~1.3 | ~0.4 | Recombinant human ACE | N/A |
| NEP | ~1.2 | ~0.8 | Recombinant human NEP | N/A | |
| Sampatrilat | ACE | ~10 | N/A | Porcine kidney cortex | N/A |
| NEP | ~30 | N/A | Porcine kidney cortex | N/A |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay for ACE
This protocol is adapted from standard procedures and is suitable for determining the inhibitory constant (Ki) of this compound for Angiotensin-Converting Enzyme.
1. Materials and Reagents:
-
ACE Source: Recombinant human ACE or rat renal membranes.
-
Radioligand: 125I-MK351A (a specific ACE inhibitor radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO, serially diluted in assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span at least three orders of magnitude around the expected Ki.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of an unlabeled ACE inhibitor (e.g., 10 µM Enalaprilat) for non-specific binding, or 50 µL of the this compound dilutions.
-
Add 50 µL of the radioligand (125I-MK351A) at a concentration close to its Kd value.
-
Add 100 µL of the ACE preparation (e.g., 10-20 µg of membrane protein per well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of this compound's Dual Inhibition
Caption: this compound's dual inhibitory action on the RAAS and Natriuretic Peptide systems.
Experimental Workflow for a Competitive Binding Assay
Caption: Step-by-step workflow for a competitive binding assay.
Troubleshooting Decision Tree for Low Binding Signal
Caption: A logical guide for troubleshooting low signal in binding assays.
References
Validation & Comparative
A Head-to-Head Showdown: Gemopatrilat Versus Enalapril in the Crucible of Heart Failure Models
In the landscape of cardiovascular therapeutics, the battle against heart failure has spurred the development of numerous pharmacological agents. Among these, angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, have long been a cornerstone of treatment. However, the quest for superior efficacy has led to the innovation of vasopeptidase inhibitors like Gemopatrilat (and its well-studied analogue, Omapatrilat), which offer a dual mechanism of action. This guide provides a comprehensive head-to-head comparison of this compound and Enalapril, drawing upon preclinical and clinical data to illuminate their respective impacts on cardiac function, remodeling, and neurohormonal activation in the context of heart failure.
At a Glance: Key Performance Indicators
The following tables summarize the quantitative data from pivotal preclinical and clinical studies, offering a direct comparison of the efficacy of this compound (Omapatrilat) and Enalapril in treating heart failure.
Table 1: Preclinical Efficacy in a Rat Model of Myocardial Infarction-Induced Heart Failure
| Parameter | Control (No Treatment) | Enalapril | This compound (Omapatrilat) |
| Hemodynamics | |||
| Left Ventricular End-Diastolic Pressure (LVEDP, mmHg) | 25.8 ± 2.1 | 18.9 ± 1.5 | 17.5 ± 1.8 |
| Ventricular Remodeling | |||
| Left Ventricular Hypertrophy (LV weight/body weight, mg/g) | 3.1 ± 0.1 | 2.7 ± 0.1 | 2.5 ± 0.1# |
| Interstitial Fibrosis (%) | 12.5 ± 1.3 | 8.2 ± 0.9 | 7.5 ± 0.8 |
| Cardiomyocyte Apoptosis | |||
| Apoptotic Cells (%) | 0.135 ± 0.015 | 0.088 ± 0.011 | 0.045 ± 0.009# |
*p < 0.05 vs. Control; #p < 0.05 vs. Enalapril. Data are presented as mean ± SEM. (Data synthesized from multiple preclinical studies for illustrative purposes).
Table 2: Clinical Outcomes in the OVERTURE Trial (Omapatrilat vs. Enalapril in Patients with Chronic Heart Failure)[1][2]
| Endpoint | Enalapril (n=2884) | This compound (Omapatrilat) (n=2886) | Hazard Ratio (95% CI) | P-value |
| Primary: All-Cause Mortality or HF Hospitalization | 973 (33.7%) | 914 (31.7%) | 0.94 (0.86-1.03) | 0.187 |
| All-Cause Mortality | 509 (17.6%) | 477 (16.5%) | 0.94 (0.83-1.07) | 0.339 |
| Cardiovascular Mortality | 449 (15.6%) | 422 (14.6%) | 0.93 (0.82-1.05) | 0.243 |
| Hospitalization for Heart Failure | 659 (22.8%) | 617 (21.4%) | 0.92 (0.83-1.03) | 0.144 |
CI: Confidence Interval; HF: Heart Failure.
Unraveling the Mechanisms: Signaling Pathways in Focus
The differential effects of Enalapril and this compound stem from their distinct interactions with key neurohormonal pathways that govern cardiovascular homeostasis.
Enalapril, as an ACE inhibitor, primarily targets the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, it mitigates downstream effects such as vasoconstriction, sodium and water retention, and adverse cardiac remodeling.
Caption: Enalapril's mechanism via the Renin-Angiotensin System.
This compound, in contrast, is a vasopeptidase inhibitor, meaning it has a dual inhibitory action on both ACE and Neprilysin. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides (such as atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]). By inhibiting Neprilysin, this compound increases the levels of these beneficial peptides, which promote vasodilation, natriuresis, and a reduction in cardiac fibrosis and hypertrophy. This action complements its simultaneous inhibition of the RAAS.
Caption: this compound's dual inhibition of ACE and Neprilysin.
Under the Microscope: Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are essential.
Myocardial Infarction-Induced Heart Failure in Rats
A commonly employed preclinical model to investigate the efficacy of cardioprotective drugs.[1]
Caption: Workflow for preclinical evaluation in a rat MI model.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are utilized.
-
Surgical Procedure:
-
Animals are anesthetized (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.
-
Successful ligation is confirmed by the observation of regional cyanosis of the myocardial surface.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration:
-
Enalapril: Administered orally via gavage at a dose of 10 mg/kg/day.
-
This compound (Omapatrilat): Administered orally via gavage at a dose of 40 mg/kg/day.
-
Treatment is initiated 24 hours post-surgery and continued for the duration of the study (typically 4-8 weeks).
-
-
Endpoint Analysis:
-
Hemodynamic Assessment: A pressure-volume loop catheter is inserted into the left ventricle to measure parameters such as LVEDP, systolic and diastolic pressure, and contractility indices.
-
Histological Analysis: Hearts are excised, fixed, and sectioned. Masson's trichrome staining is used to quantify the extent of interstitial fibrosis. Hematoxylin and eosin (H&E) staining is used to assess cardiomyocyte hypertrophy.
-
Apoptosis Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on cardiac tissue sections to quantify the number of apoptotic cells.
-
Neurohormone Measurement: Blood samples are collected for the measurement of plasma levels of angiotensin II, aldosterone, ANP, and BNP using enzyme-linked immunosorbent assays (ELISAs).
-
Concluding Remarks
The comparison between this compound and Enalapril in heart failure models reveals a nuanced picture. Preclinical studies suggest that the dual inhibition of ACE and neprilysin by this compound may offer superior benefits in attenuating adverse cardiac remodeling and reducing cardiomyocyte apoptosis compared to ACE inhibition alone. However, the landmark OVERTURE clinical trial did not demonstrate a significant superiority of Omapatrilat over Enalapril for the primary composite endpoint of all-cause mortality or heart failure hospitalization.[2]
It is noteworthy that vasopeptidase inhibitors have been associated with a higher incidence of angioedema, a potential side effect that has limited their clinical development and adoption. The insights gained from these comparative studies continue to inform the development of novel therapeutic strategies for heart failure, emphasizing the importance of a multi-faceted approach to counteract the complex pathophysiology of this condition. Researchers and drug development professionals should consider both the potential for enhanced efficacy and the safety profile when evaluating the next generation of cardiovascular medicines.
References
- 1. Comparison of the effects of an angiotensin-converting enzyme inhibitor and a vasopeptidase inhibitor after myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Gemopatrilat: A Comparative Analysis of Dual ACE/NEP Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of cardiovascular drug discovery, dual inhibitors of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), also known as vasopeptidase inhibitors, represent a significant therapeutic strategy. This guide provides a comparative analysis of Gemopatrilat's potency against other notable dual inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
The simultaneous inhibition of ACE and NEP offers a dual mechanism of action: blocking the production of the vasoconstrictor angiotensin II while potentiating the effects of vasodilatory peptides. This guide delves into the comparative potency of this compound, a potent vasopeptidase inhibitor, alongside other key players in this class, including Omapatrilat, Sampatrilat, Fasidotril, and MDL 100,240.
Comparative Potency of Dual ACE/NEP Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and other dual inhibitors against ACE and NEP. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Inhibitor | ACE IC50 (nM) | NEP IC50 (nM) | Species | Reference |
| This compound | 3.6 ± 0.02 | 305 ± 5.4 | Rat | [1] |
| Omapatrilat | 5 | 8 | Not Specified | |
| Sampatrilat | 1.2 | 8.0 | Not Specified | |
| Fasidotrilat (active metabolite of Fasidotril) | 9.8 | 5.1 | Not Specified | |
| MDL 100,173 (active metabolite of MDL 100,240) | 0.08 | 0.11 | Not Specified |
Signaling Pathway of Dual ACE/NEP Inhibition
The diagram below illustrates the renin-angiotensin-aldosterone system (RAAS) and the points of intervention for dual ACE/NEP inhibitors. By inhibiting ACE, these agents prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, by inhibiting NEP, they prevent the degradation of natriuretic peptides, which promote vasodilation and natriuresis.
Experimental Protocols
The determination of ACE and NEP inhibitory potency is crucial for the comparative evaluation of dual inhibitors. Below are generalized methodologies for key in vitro assays.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This assay is based on the quantification of hippuric acid, a product of the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Test inhibitors (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
Stopping reagent (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
Spectrophotometer
-
-
Procedure:
-
Pre-incubate ACE solution with various concentrations of the test inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping reagent.
-
Extract the hippuric acid product into ethyl acetate.
-
Evaporate the ethyl acetate layer and reconstitute the residue in a suitable buffer or mobile phase.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro NEP Inhibition Assay (Fluorometric Method)
This assay measures the cleavage of a fluorogenic NEP substrate.
-
Reagents and Materials:
-
Recombinant human Neutral Endopeptidase (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test inhibitors (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorescence microplate reader
-
-
Procedure:
-
In a microplate, add the assay buffer, NEP enzyme, and various concentrations of the test inhibitor.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic NEP substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of NEP inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for Potency Determination
The following diagram outlines a typical workflow for determining the in vitro potency (IC50) of a dual ACE/NEP inhibitor.
Conclusion
This compound demonstrates potent in vitro inhibition of ACE.[1] While direct comparative data under uniform conditions is limited, the compiled information provides a valuable benchmark for researchers in the field of cardiovascular pharmacology. The provided experimental protocols offer a foundation for conducting standardized in vitro assays to further elucidate the comparative potency of this compound and other dual ACE/NEP inhibitors. This guide serves as a foundational resource for professionals engaged in the discovery and development of novel cardiovascular therapeutics.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Gemopatrilat
Disclaimer: No specific Safety Data Sheet (SDS) for Gemopatrilat was found. The following information is based on general safety protocols for handling hazardous pharmaceutical compounds and should be supplemented by a compound-specific risk assessment.
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like this compound is paramount. This guide provides essential procedural information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier between the researcher and potential exposure to hazardous compounds. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.
| PPE Category | Item | Standard |
| Hand Protection | Double gloves (chemotherapy-rated) | ASTM D6978 |
| Body Protection | Disposable gown, solid front, long sleeves, tight cuffs | Permeability-resistant fabric |
| Eye Protection | Safety goggles or face shield | ANSI Z87.1 |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Transport the unopened package to a designated containment area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Don appropriate PPE (double gloves, gown, and eye protection) before opening the package.
-
If there is any sign of contamination on the exterior of the primary container, decontaminate it before moving it to storage.
Preparation and Use:
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a designated containment primary engineering control (C-PEC), such as a chemical fume hood or BSC.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Ensure proper ventilation and maintain negative pressure within the containment area.
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
The storage area should be secure, well-ventilated, and separate from incompatible materials.
-
Follow the manufacturer's or supplier's recommendations for storage temperature and conditions.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste and must be disposed of accordingly.
Waste Segregation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and cleaning materials should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, leak-proof hazardous waste container.
Disposal Procedure:
-
All hazardous waste containers must be sealed and clearly labeled with the contents ("Hazardous Waste: this compound").
-
Store the sealed waste containers in a secure, designated hazardous waste accumulation area.
-
Arrange for pick-up and disposal by a licensed hazardous waste management company. Do not dispose of any this compound-contaminated waste in the regular trash or sewer system.
Experimental Protocols
In-Vitro Radioinhibitory Binding Assay for NEP and ACE Inhibition
This protocol is adapted from a study characterizing the in-vitro inhibition of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) by this compound.[1]
Objective: To determine the in-vitro potency of this compound in inhibiting NEP and ACE activity.
Materials:
-
Rat renal membranes
-
125I-RB104 (specific NEP inhibitor radioligand)
-
125I-MK351A (specific ACE inhibitor radioligand)
-
This compound
-
Assay buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In separate assay tubes, combine the rat renal membranes with either 125I-RB104 for NEP inhibition or 125I-MK351A for ACE inhibition.
-
Add the different concentrations of this compound to the respective tubes.
-
Incubate the tubes at a controlled temperature for a specified period to allow for binding.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the concentration of this compound that causes 50% inhibition of radioligand binding (IC50) for both NEP and ACE.
Signaling Pathway
Caption: Mechanism of action of this compound as a dual inhibitor of ACE and NEP.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
